Estrogen receptor-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H16OSi |
|---|---|
分子量 |
228.36 g/mol |
IUPAC 名称 |
4-[dimethyl(phenyl)silyl]phenol |
InChI |
InChI=1S/C14H16OSi/c1-16(2,13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11,15H,1-2H3 |
InChI 键 |
QXIQBDCQUFEYPC-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Estrogen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of estrogen receptor (ER) signaling. Estrogen receptors are pivotal in mediating the physiological effects of estrogen and are significant targets in drug development, particularly in oncology and endocrinology.
Core Mechanism of Action
Estrogen, a lipophilic steroid hormone, readily diffuses across the cell membrane to exert its effects through two primary pathways: a genomic, nuclear-initiated pathway and a non-genomic, membrane-initiated pathway.[1][2] These pathways are mediated by two main classes of estrogen receptors: intracellular nuclear receptors, namely ERα and ERβ, and membrane-associated G protein-coupled estrogen receptors like GPER (GPR30).[1]
The classical mechanism of estrogen action involves the direct regulation of gene expression.[3] This pathway is characterized by the following steps:
-
Ligand Binding and Receptor Activation: In its inactive state, the estrogen receptor resides predominantly in the cytoplasm, complexed with heat shock proteins.[1][4] The binding of estrogen induces a conformational change in the receptor, leading to its dissociation from the inhibitory proteins.[1][5]
-
Nuclear Translocation and Dimerization: The activated estrogen-receptor complex translocates into the nucleus.[1] Within the nucleus, two of these complexes join to form a dimer.[1] These can be homodimers of ERα or ERβ, or heterodimers of the two.
-
DNA Binding and Gene Transcription: The receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[3][5] This binding event recruits a complex of other proteins, including co-activators or co-repressors, which ultimately leads to the activation or repression of gene transcription.[1][5] ERs can also modulate gene expression indirectly by interacting with other transcription factors, such as AP-1 and Sp-1, without directly binding to DNA.[1][3]
A subset of estrogen receptors is located at the plasma membrane, mediating rapid cellular responses that do not require gene transcription.[2][5][6]
-
Activation of Signaling Cascades: The binding of estrogen to these membrane-associated receptors (mERs) triggers the rapid activation of intracellular signaling cascades.[6]
-
Kinase Pathway Activation: Key pathways activated through this mechanism include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/AKT pathway.[3][6]
-
Downstream Cellular Effects: The activation of these kinase cascades leads to the phosphorylation and subsequent activation of various downstream proteins, including other kinases and transcription factors.[5][6] This results in rapid effects on cellular functions such as proliferation, migration, and survival. For example, the MAPK pathway can activate transcription factors like c-Jun and c-Fos.[6]
Key Proteins in Estrogen Receptor Signaling
The following table summarizes the functions of key proteins involved in the estrogen receptor signaling pathways.
| Protein | Function |
| Estrogen Receptor α (ERα) | A nuclear receptor that mediates many of the proliferative effects of estrogen, particularly in the reproductive tract and mammary glands.[1] |
| Estrogen Receptor β (ERβ) | Another nuclear receptor that often has opposing effects to ERα and is distributed in various tissues, including bone, brain, and the cardiovascular system.[1] |
| G Protein-Coupled Estrogen Receptor (GPER/GPR30) | A membrane receptor that mediates rapid, non-genomic signaling in response to estrogen.[1] |
| Co-activators | Proteins recruited by the ER-ligand complex to enhance the transcription of target genes.[3] |
| Co-repressors | Proteins that can be recruited by the ER to suppress the transcription of target genes.[5] |
| Mitogen-Activated Protein Kinase (MAPK) | A central component of a signaling cascade that is activated by mERs and plays a role in cell proliferation and differentiation.[6] |
| Phosphoinositide 3-kinase (PI3K)/AKT | A critical signaling pathway involved in cell survival and growth that can be activated by mERs.[3][6] |
Experimental Protocols
The study of estrogen receptor modulators employs a range of established experimental techniques to elucidate their mechanism of action.
-
Objective: To quantify the expression levels of ERα, ERβ, and key proteins in the downstream signaling pathways.
-
Methodology:
-
Cellular lysates are prepared from cells treated with the compound of interest.
-
Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins.
-
A secondary antibody conjugated to an enzyme is then used to detect the primary antibody.
-
The signal is visualized and quantified using a chemiluminescent or fluorescent detection system.
-
-
Objective: To measure the messenger RNA (mRNA) levels of genes that are regulated by estrogen.
-
Methodology:
-
Total RNA is extracted from treated cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for PCR with primers specific to the target genes.
-
The amplification of DNA is monitored in real-time using a fluorescent dye.
-
The relative expression of the target genes is calculated by normalizing to a stable housekeeping gene.
-
-
Objective: To assess the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.
-
Methodology:
-
Cells are transfected with a reporter plasmid containing a gene (e.g., luciferase) under the control of a promoter with EREs.
-
The transfected cells are then treated with the test compound.
-
The activity of the reporter enzyme is measured from the cell lysate.
-
An increase in reporter activity suggests an agonistic effect, while a decrease indicates an antagonistic effect on ER-mediated transcription.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The genomic signaling pathway of the estrogen receptor.
Caption: The non-genomic signaling pathway of the estrogen receptor.
Caption: A logical workflow for investigating ER modulator mechanisms.
References
Technical Guide: Discovery, Synthesis, and Profile of the Estrogen Receptor Antagonist Fulvestrant
Disclaimer: Initial searches for a compound specifically named "Estrogen receptor-IN-1" did not yield any publicly available information. It is possible that this is a novel, pre-publication, or internal compound designation. Therefore, this guide provides a comprehensive overview of a well-characterized and clinically significant estrogen receptor antagonist, Fulvestrant (B1683766) (ICI 182,780) , to fulfill the core requirements of your request for an in-depth technical guide on an estrogen receptor inhibitor.
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] It is a steroidal antiestrogen (B12405530) that emerged from a systematic medicinal chemistry strategy focused on modifying the 7α-position of estradiol (B170435).[3] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, fulvestrant is a pure antiestrogen with no known agonist effects.[3][4] Its unique mechanism of action, which involves both antagonizing and degrading the estrogen receptor, makes it an important therapeutic agent, particularly in cases of resistance to other endocrine therapies.[4][5]
Mechanism of Action
Fulvestrant exerts its potent anti-estrogenic effects through a multi-faceted mechanism that fundamentally disrupts estrogen receptor (ER) signaling:
-
Competitive Binding: Fulvestrant binds competitively to the estrogen receptor with a high affinity, comparable to or greater than that of estradiol.[4][6]
-
Inhibition of Dimerization: Upon binding, fulvestrant induces a conformational change in the ER that inhibits the formation of stable receptor dimers.[3][6]
-
Impaired Nuclear Localization: The fulvestrant-ER complex shows reduced translocation to the nucleus.[3]
-
Accelerated Receptor Degradation: Fulvestrant promotes the degradation of the estrogen receptor via the ubiquitin-proteasome pathway, leading to a significant reduction in cellular ER levels.[6][7]
This comprehensive blockade of ER function prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of HR-positive breast cancer cells.[6][8]
Signaling Pathway Diagram
The following diagram illustrates the disruption of the estrogen receptor signaling pathway by Fulvestrant.
Caption: Disruption of Estrogen Receptor Signaling by Fulvestrant.
Synthesis of Fulvestrant
Several synthetic routes for Fulvestrant have been developed. A common approach involves the stereoselective 1,6-addition of an organocuprate to a steroidal dienone.[9] An alternative synthesis has been reported in four steps from 6-dehydronandrolone (B1316645) acetate (B1210297) with an overall yield of 35%.[10][11]
A patented synthesis method involves the following key transformations[12][13]:
-
Side Chain Preparation: Preparation of a suitable 9-bromononyl or a related side chain precursor. For example, protection of 9-bromononan-1-ol followed by the formation of a Grignard reagent.[13]
-
Conjugate Addition: Reaction of the side chain as an organocuprate with a 6,7-didehydro-19-nortestosterone derivative to install the 7α-alkyl chain.[13]
-
Functional Group Manipulations: A series of reactions to introduce the pentafluoropentylsulfinyl group onto the side chain and deprotection steps.
-
Final Oxidation: Oxidation of the thioether to the corresponding sulfoxide (B87167) to yield Fulvestrant.[13]
Quantitative Data
Fulvestrant's biological activity has been quantified in various assays and clinical trials.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ (ER Antagonism) | 9.4 nM | Cell-free assay | [14] |
| IC₅₀ (Cell Growth Inhibition) | 0.29 nM | MCF-7 (ER-positive breast cancer cells) | [15][16] |
| Relative Binding Affinity for ER | 0.89 (Estradiol = 1) | Not Specified | [15] |
| Response Rate (vs. Anastrozole) | 17% vs 17% | North American Phase III Trial | [17] |
| Response Rate (vs. Anastrozole) | 20% vs 15% | European Phase III Trial | [17] |
| Median Progression-Free Survival (vs. Anastrozole) | 16.6 months vs 13.8 months | FALCON Phase III Trial (First-line) | [18] |
| Median Duration of Response (vs. Anastrozole) | 20.0 months vs 13.2 months | Not Specified | [18] |
Experimental Protocols
The characterization of Fulvestrant involves a range of standard and specialized experimental protocols.
Estrogen Receptor Binding Assay
-
Objective: To determine the binding affinity of Fulvestrant for the estrogen receptor.
-
Methodology: A competitive radioligand binding assay is typically used. This involves incubating a source of estrogen receptors (e.g., from MCF-7 cell lysates or purified recombinant ER) with a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) and varying concentrations of the unlabeled test compound (Fulvestrant). The amount of radioactivity bound to the receptor is measured, and the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. This can be used to determine the binding affinity (Ki).
Cell Proliferation Assay
-
Objective: To assess the effect of Fulvestrant on the growth of ER-positive cancer cells.
-
Methodology: ER-positive breast cancer cell lines, such as MCF-7, are seeded in multi-well plates. The cells are then treated with various concentrations of Fulvestrant, often in the presence of estradiol to stimulate growth. After a set incubation period (e.g., 5-7 days), cell viability is measured using assays like MTT, which measures mitochondrial activity, or by direct cell counting. The IC₅₀ for growth inhibition is then determined.
Western Blot for ERα Degradation
-
Objective: To confirm that Fulvestrant induces the degradation of the estrogen receptor.
-
Methodology: MCF-7 cells are treated with Fulvestrant for various time points. Following treatment, total cell lysates are prepared. The proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate, and the decrease in the ERα band intensity over time indicates receptor degradation.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Fulvestrant in a living organism.
-
Methodology: Ovariectomized immunodeficient mice (e.g., nude mice) are supplemented with estradiol to support tumor growth. ER-positive breast cancer cells (e.g., MCF-7) are injected into the mammary fat pads of the mice. Once tumors are established, the mice are treated with Fulvestrant (typically via subcutaneous or intramuscular injection) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised and can be analyzed for biomarkers such as cell proliferation (e.g., Ki67 staining) and ERα expression.[19]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of an estrogen receptor antagonist like Fulvestrant.
Caption: Preclinical Evaluation Workflow for an ER Antagonist.
Conclusion
Fulvestrant is a potent and selective estrogen receptor degrader that represents a significant advancement in endocrine therapy for HR-positive breast cancer. Its unique mechanism of action, involving both competitive antagonism and enhanced degradation of the estrogen receptor, provides a durable and effective means of blocking estrogen-driven tumor growth. The comprehensive preclinical and clinical evaluation of Fulvestrant has established it as a key therapeutic option for patients with advanced breast cancer, particularly after the failure of other anti-estrogen treatments.
References
- 1. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 2. Fulvestrant - NCI [cancer.gov]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]
- 13. Fulvestrant, ZD-9238, ZM-182780, ZD-182780, ICI-182780, Faslodex-药物合成数据库 [drugfuture.com]
- 14. cellagentech.com [cellagentech.com]
- 15. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. targetedonc.com [targetedonc.com]
- 19. aacrjournals.org [aacrjournals.org]
Estrogen Receptor-IN-1: A Technical Overview of Estrogen Receptor Function and Inhibition in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific molecule designated "Estrogen receptor-IN-1" is not available in the public domain based on the conducted search. This document provides a comprehensive technical guide on the function of the Estrogen Receptor (ER) in breast cancer cells, with a focus on its role as a therapeutic target for inhibitors, a class to which a hypothetical "this compound" would belong.
Introduction to Estrogen Receptor in Breast Cancer
The Estrogen Receptor (ER) is a critical protein in the development and progression of a majority of breast cancers.[1] As a member of the nuclear receptor superfamily, ER functions as a ligand-activated transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and survival.[2][3] Approximately 75% of breast cancers are ER-positive, making the ER signaling pathway a primary target for endocrine therapies.[2][4] There are two main subtypes of the estrogen receptor, ERα and ERβ, encoded by the ESR1 and ESR2 genes, respectively.[5][6] In breast cancer, ERα is the predominant subtype and is the main driver of tumor growth.[2]
The activity of ER is primarily regulated by the binding of its ligand, 17β-estradiol. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating transcription.[7][8] ER can also mediate gene expression indirectly by interacting with other transcription factors.[2][9] Beyond its genomic functions in the nucleus, a subpopulation of ER located at the cell membrane can initiate rapid, non-genomic signaling cascades, further contributing to its complex role in breast cancer biology.[2][10][11]
Given its central role, targeting ER with selective estrogen receptor modulators (SERMs), selective estrogen receptor downregulators (SERDs), and aromatase inhibitors (which block estrogen production) has been a cornerstone of breast cancer treatment for decades.[12]
Quantitative Data on Estrogen Receptor Expression and Therapeutic Response
The quantitative expression of ER is a key determinant of prognosis and response to endocrine therapy. Higher levels of ER expression are generally associated with a more favorable prognosis.[13][14]
| Parameter | Finding | Significance in Breast Cancer | Reference |
| ER Expression Level | Tumors with 1-9% ER expression show characteristics similar to ER-negative tumors. | Suggests a threshold for clinically meaningful ER positivity. | [14] |
| ER H-Score | The Histochemical-score (H-score), which combines staining intensity and the percentage of positive cells, provides significant prognostic value over percentage alone. | Offers a more nuanced assessment of ER status and patient outcome. | [14] |
| ER Intensity | Higher ER staining intensity (e.g., intensity of 2 or 3 compared to 1) is an independent predictor of better survival in ER-positive breast cancer. | Indicates that not just the presence, but the strength of ER expression matters. | [15] |
| ERα/ERβ Ratio | The cellular ratio of ERα to ERβ can influence the cellular response to estrogen. | ERβ can modulate ERα activity, and its expression is often associated with a better prognosis. | [2][9] |
| ESR1 Mutations | Mutations in the ESR1 gene are more common in metastatic breast cancer and are a known mechanism of resistance to endocrine therapy. | A key consideration for treatment decisions in advanced disease. | [2] |
Key Experimental Protocols for Studying Estrogen Receptor Function
The study of ER function and the efficacy of potential inhibitors like a hypothetical "this compound" involves a range of established molecular and cellular biology techniques.
Immunohistochemistry (IHC) for ER Expression
-
Objective: To determine the presence, quantity, and localization of ER protein in breast tumor tissue.
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the ER epitope, typically using heat-induced methods in a citrate (B86180) buffer.
-
Sections are incubated with a primary antibody specific to ERα.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A chromogenic substrate is applied, resulting in a colored precipitate at the site of the antigen-antibody reaction.
-
Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
The percentage of positively stained tumor cell nuclei and the intensity of the staining are assessed by a pathologist to generate a score (e.g., H-score).[16]
-
Quantitative Real-Time PCR (qRT-PCR) for ER Target Gene Expression
-
Objective: To quantify the mRNA levels of ER-regulated genes (e.g., PGR, TFF1/pS2, GREB1) to assess the functional activity of the ER pathway in response to estrogen or an inhibitor.
-
Methodology:
-
Total RNA is extracted from breast cancer cells or tumor tissue.
-
The quality and quantity of the RNA are assessed.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for PCR with primers specific for the target genes and a reference (housekeeping) gene.
-
The PCR is performed in a real-time PCR machine, which monitors the amplification of the DNA in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.
-
Western Blotting for ER Protein Levels and Signaling Pathways
-
Objective: To measure the total amount of ER protein and to assess the activation status of downstream signaling proteins (e.g., phosphorylation of kinases in non-genomic pathways).
-
Methodology:
-
Proteins are extracted from breast cancer cells using lysis buffers.
-
Protein concentration is determined using an assay such as the BCA assay.
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., ERα, phospho-MAPK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is detected to visualize the protein bands. The band intensity is quantified using densitometry software.
-
Cell Proliferation Assays (e.g., MTT, BrdU)
-
Objective: To determine the effect of an ER inhibitor on the growth of ER-positive breast cancer cell lines (e.g., MCF-7, T-47D).
-
Methodology (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the inhibitor, along with appropriate controls (vehicle, estrogen stimulation).
-
After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Signaling Pathways and Visualizations
Estrogen Receptor Signaling Pathways
Estrogen receptor activation triggers both genomic and non-genomic signaling cascades that drive breast cancer cell proliferation and survival.
Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways in breast cancer.
Experimental Workflow for Evaluating an ER Inhibitor
A logical workflow is essential for the preclinical evaluation of a potential ER inhibitor.
Caption: A typical experimental workflow for the preclinical assessment of a novel ER inhibitor.
ER Status and Therapeutic Decision-Making
The ER status of a breast tumor is a critical biomarker that dictates the primary course of treatment.
Caption: Logical flow from tumor biopsy and ER status determination to therapeutic selection.
Conclusion
The estrogen receptor is a well-validated and critical therapeutic target in breast cancer. While no specific information is publicly available for a compound named "this compound," the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating any agent designed to inhibit the ER signaling pathway. The function of such an inhibitor would be to disrupt the genomic and non-genomic actions of ER, thereby inhibiting the growth and proliferation of ER-positive breast cancer cells. A thorough preclinical evaluation using the described experimental protocols is essential to characterize its mechanism of action and therapeutic potential.
References
- 1. iomcworld.org [iomcworld.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Breast Cancer Hormone Receptor Status | Estrogen Receptor | American Cancer Society [cancer.org]
- 5. Rational Modification of Estrogen Receptor by Combination of Computational and Experimental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Oestrogen receptors in breast cancer: basic mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer | MDPI [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. KEGG PATHWAY: map04915 [genome.jp]
- 12. Oestrogen receptors in breast cancer: basic mechanisms and clinical implications - ecancer [ecancer.org]
- 13. "Quantitative measures of estrogen receptor expression in relation to breast cancer-sp . . ." by Huiyan Ma, Yani Lu et al. [digitalcommons.wayne.edu]
- 14. Quantitative expression of oestrogen receptor in breast cancer: Clinical and molecular significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogen receptor quantitative measures and breast cancer survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of estrogen receptor heterogeneity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Potent Dual Estrogen Receptor (ERα and ERβ) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Estrogen receptor-IN-1" does not appear in publicly available scientific literature. This guide will therefore focus on a well-characterized, potent dual inhibitor of both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), Brilanestrant (GDC-0810) , as a representative example to fulfill the core requirements of this technical document. The principles and methodologies described herein are broadly applicable to the study of other potent, non-selective estrogen receptor inhibitors.
Introduction to Dual Estrogen Receptor Inhibition
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in various physiological and pathological processes, including the development and progression of certain cancers. While selective targeting of one receptor subtype is a valid therapeutic strategy, potent dual inhibitors that antagonize both ERα and ERβ are of significant interest for their potential to overcome resistance mechanisms and elicit broad anti-estrogenic effects.
This guide provides a technical overview of the pharmacological profile and experimental evaluation of potent dual ERα and ERβ inhibitors, with a focus on Brilanestrant (GDC-0810).
Featured Compound: Brilanestrant (GDC-0810)
Brilanestrant (also known as GDC-0810, ARN-810, and RG-6046) is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that demonstrates robust, low nanomolar binding affinity for both ERα and ERβ.[1][2] It acts as a full transcriptional antagonist with no known agonistic activity.[1][3]
Quantitative Data Presentation
The inhibitory activities of several notable dual ERα and ERβ inhibitors are summarized below.
Table 1: In Vitro Inhibitory Activity of Selected Dual ER Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Brilanestrant (GDC-0810) | ERα | Cell-free radio-ligand competitive binding | 6.1 | [1] |
| ERβ | Cell-free radio-ligand competitive binding | 8.8 | [1] | |
| ERα (WT) | E2 competitive binding | 2.6 | [1] | |
| ERα (Y537S mutant) | E2 competitive binding | 5.5 | [1] | |
| ERα (D538G mutant) | E2 competitive binding | 5.4 | [1] | |
| 3xERE Reporter | Transcriptional antagonism | 2 | [2] | |
| MCF-7 Cells | Cell viability | 2.5 | [1] | |
| Bazedoxifene | ERα | Ligand binding | 26 | [4][5] |
| ERβ | Ligand binding | Data not specified | [4] | |
| MCF-7 Cells | Inhibition of E2-induced proliferation | 0.19 | [5] | |
| Fulvestrant (ICI-182,780) | ERα | Relative binding affinity | 43.5% (of Estradiol) | [6] |
| ERβ | Relative binding affinity | 21.65% (of Estradiol) | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of estrogen receptors, which can be inhibited by dual antagonists like Brilanestrant.
Caption: Canonical Estrogen Receptor Signaling Pathway.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel ER inhibitor.
Caption: Workflow for ER Inhibitor Characterization.
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the relative binding affinities of test compounds for ERα and ERβ.[7]
Objective: To determine the IC50 value of a test compound by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to ERα and ERβ.
Materials:
-
Rat uterine cytosol (as a source of ERα and ERβ)[7]
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[7]
-
[³H]-17β-estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and scintillation fluid
Procedure:
-
Preparation of Rat Uterine Cytosol: Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer. Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C. Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosol containing the estrogen receptors.[7]
-
Assay Setup: In assay tubes, combine the rat uterine cytosol (providing 50-100 µg of protein per tube), a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or unlabeled E2.[7] The total assay volume is typically 0.5 mL.[7]
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the ER-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge and wash the HAP pellet to remove unbound ligand.
-
Quantification: Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-E2 binding against the log concentration of the competitor. The IC50 value is the concentration of the test compound that inhibits 50% of the maximum [³H]-E2 binding.[7]
ER-Mediated Reporter Gene Assay
This protocol outlines a method to assess the functional antagonist activity of a test compound on ER-mediated gene transcription.[8][9][10]
Objective: To determine if a test compound can inhibit E2-stimulated expression of a reporter gene (e.g., luciferase) in cells stably expressing ERα or ERβ.
Materials:
-
ER-positive cell line (e.g., T47D-KBluc or MCF7-VM7Luc4E2) stably transfected with an estrogen-responsive element (ERE) driving a luciferase reporter gene.[8][10]
-
Cell culture medium (e.g., phenol (B47542) red-free RPMI) with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
17β-estradiol (E2)
-
Test compound
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a fixed, sub-maximal concentration of E2 and varying concentrations of the test compound. Include controls for vehicle, E2 alone, and test compound alone.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator.[9]
-
Lysis and Luciferase Assay: Remove the medium and lyse the cells. Add the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability). Plot the percentage of inhibition of E2-induced luciferase activity against the log concentration of the test compound to determine the IC50 value.
MCF-7 Cell Proliferation Assay
This assay measures the effect of a test compound on the proliferation of the ER-positive human breast cancer cell line, MCF-7.[11][12]
Objective: To determine the ability of a test compound to inhibit estrogen-stimulated cell proliferation.
Materials:
-
MCF-7 human breast cancer cell line.
-
Phenol red-free cell culture medium with 5% charcoal-stripped fetal bovine serum.
-
17β-estradiol (E2)
-
Test compound
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., Resazurin, MTS, or Crystal Violet).[13][14][15]
Procedure:
-
Hormone Deprivation: Culture MCF-7 cells in hormone-free medium for at least 72 hours prior to the assay to sensitize them to estrogen.[12]
-
Cell Seeding: Seed the cells into 96-well plates at a low density (e.g., 400 cells/well) in hormone-free medium.[11]
-
Treatment: After cell attachment (24 hours), replace the medium with fresh medium containing a fixed concentration of E2 (to stimulate proliferation) and varying concentrations of the test compound.
-
Incubation: Incubate the plates for 6-7 days, replenishing the medium with fresh treatments every 2-3 days.
-
Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable method. For example, with the Crystal Violet assay, cells are fixed, stained with crystal violet, the dye is extracted, and the absorbance is read.[15]
-
Data Analysis: Plot the percentage of inhibition of E2-stimulated cell proliferation against the log concentration of the test compound to determine the IC50 value.
Conclusion
The characterization of potent dual ERα and ERβ inhibitors like Brilanestrant (GDC-0810) is a critical area of research in the development of new endocrine therapies. The combination of robust in vitro assays, including competitive binding, reporter gene, and cell proliferation assays, provides a comprehensive framework for identifying and evaluating the potency and mechanism of action of such compounds. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers in the field of estrogen receptor pharmacology and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Chip for Estrogen Receptor Action: Detection of Biomarkers Released by MCF-7 Cells through Estrogenic and Anti-Estrogenic Effects [mdpi.com]
- 14. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 15. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Endocrine Resistance in ER-Positive Breast Cancer
An In-Depth Technical Guide on the Role of Novel Estrogen Receptor Inhibitors in Endocrine Resistance
Disclaimer: Specific research data and detailed experimental protocols for a compound designated "Estrogen receptor-IN-1" are not extensively available in the public domain. Its primary identifier appears to be as a catalog item from chemical suppliers, with reported IC50 values of 13 µM for Estrogen Receptor α (ERα) and 5 µM for ERβ. This guide will, therefore, focus on the broader and well-documented role of novel estrogen receptor inhibitors in the context of endocrine resistance, providing a framework for understanding the evaluation and mechanism of action of such compounds.
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and endocrine therapy, which targets the estrogen signaling pathway, has been a cornerstone of its treatment for decades. Therapies such as selective estrogen receptor modulators (SERMs) like tamoxifen, and aromatase inhibitors (AIs) that block estrogen synthesis, have significantly improved patient outcomes. However, a substantial number of patients with advanced disease eventually develop resistance to these treatments, leading to disease progression. This endocrine resistance can be intrinsic (de novo) or acquired over time.
The molecular landscape of endocrine-resistant breast cancer is complex and heterogeneous. Key mechanisms contributing to resistance include:
-
Mutations in the Estrogen Receptor Gene (ESR1): Acquired mutations in the ligand-binding domain (LBD) of ERα are a common driver of resistance, particularly after treatment with aromatase inhibitors. These mutations can lead to constitutive, ligand-independent activation of the receptor.
-
Activation of Bypass Signaling Pathways: Cancer cells can become less dependent on estrogen signaling by upregulating alternative growth factor receptor pathways. The most well-characterized of these are the PI3K/Akt/mTOR and MAPK/ERK pathways. Crosstalk between these pathways and the ER signaling axis can promote cell survival and proliferation even in the presence of endocrine therapy.
-
Altered Expression of ERα: While less common, the loss or significant downregulation of ERα expression can also lead to endocrine resistance.
-
Epigenetic Modifications: Changes in DNA methylation and histone acetylation can alter the expression of genes involved in estrogen signaling and contribute to a resistant phenotype.
The development of novel estrogen receptor inhibitors, particularly oral selective estrogen receptor degraders (SERDs), represents a critical strategy to overcome these resistance mechanisms.
Novel Estrogen Receptor Inhibitors in Development
A new generation of ER antagonists and degraders is being developed to address the challenges of endocrine resistance. These agents often exhibit improved oral bioavailability and efficacy against both wild-type and mutant ERα.
| Compound Class | Example Compound | Mechanism of Action | Key Preclinical/Clinical Findings in Endocrine Resistance |
| Oral SERDs | Elacestrant (RAD1901) | Selective estrogen receptor degrader | FDA-approved for ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer. Demonstrates efficacy in patients with acquired resistance to AIs and fulvestrant.[1][2][3][4] |
| Giredestrant (GDC-9545) | Selective estrogen receptor antagonist and degrader | Shows potent anti-tumor activity in preclinical models of endocrine resistance, including those with ESR1 mutations. Currently in clinical trials. | |
| Camizestrant (AZD9833) | Selective estrogen receptor degrader | Demonstrates robust ER degradation and anti-tumor activity in tamoxifen-resistant and ESR1-mutant xenograft models. | |
| SERMs | Lasofoxifene | Selective estrogen receptor modulator | Being investigated in combination with CDK4/6 inhibitors for patients with ESR1 mutations who have progressed on other endocrine therapies. |
Signaling Pathways and Mechanisms of Action
Novel ER inhibitors aim to more effectively block ER signaling than traditional therapies, particularly in the context of resistance.
Estrogen Receptor Signaling Pathway
Mechanisms of Endocrine Resistance
Experimental Protocols for Evaluating Novel ER Inhibitors
The preclinical evaluation of new ER inhibitors involves a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action in endocrine-sensitive and -resistant settings.
Generation of Endocrine-Resistant Cell Lines
Objective: To develop cell line models that mimic acquired resistance to endocrine therapies.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D).
-
Standard cell culture medium and supplements.
-
Endocrine therapy agent (e.g., Tamoxifen, Fulvestrant, or an Aromatase Inhibitor in an appropriate cell model).
-
Vehicle control (e.g., DMSO).
Protocol:
-
Culture the parental ER+ breast cancer cells in their standard growth medium.
-
Initiate treatment with the endocrine agent at a low concentration, typically around the IC50 of the parental cells.[5][6]
-
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
A significant level of cell death is expected initially. The surviving cells will eventually repopulate the culture vessel.
-
Once the cell population has stabilized, gradually increase the concentration of the endocrine agent in a stepwise manner over several months.
-
At each concentration, allow the cells to adapt and resume stable growth before the next dose escalation.
-
Periodically assess the resistance phenotype by performing cell viability assays to determine the IC50 of the endocrine agent.
-
Once a stable resistant cell line is established (typically showing a >10-fold increase in IC50), maintain the cells in a medium containing a maintenance dose of the drug.[5]
-
Cryopreserve cell stocks at various passages.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel ER inhibitor and assess its effect on cell proliferation.
Materials:
-
Parental and endocrine-resistant breast cancer cell lines.
-
96-well plates.
-
Novel ER inhibitor and appropriate vehicle control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[5][7][8][9]
-
Prepare serial dilutions of the novel ER inhibitor in the culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[7][8]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]
Western Blotting for ERα and Downstream Signaling
Objective: To assess the effect of a novel inhibitor on the expression of ERα and the activation state of key downstream signaling proteins.
Materials:
-
Parental and resistant cell lines treated with the novel inhibitor.
-
Lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-ERα, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the treated cells and quantify the protein concentration.[5]
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel for separation.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation status, normalizing to a loading control like GAPDH.
Experimental Workflow for Evaluating Novel ER Inhibitors
Conclusion
Overcoming endocrine resistance is a critical unmet need in the treatment of ER+ breast cancer. The development of novel estrogen receptor inhibitors, particularly oral SERDs, that can effectively target both wild-type and mutant forms of ERα is a promising therapeutic strategy. A thorough preclinical evaluation using a combination of in vitro assays with endocrine-sensitive and -resistant cell lines, along with in vivo studies in relevant xenograft models, is essential to identify the most promising clinical candidates. Understanding the complex interplay between ER signaling and other oncogenic pathways will continue to guide the development of more effective combination therapies to improve outcomes for patients with endocrine-resistant breast cancer.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Impact of Estrogen Receptor Modulators on Gene Expression
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Estrogen receptor-IN-1" is not found in the public scientific literature. This guide will therefore focus on the well-characterized estrogen receptor modulators, Tamoxifen (B1202) and Fulvestrant, as representative examples to illustrate the impact of estrogen receptor inhibition and degradation on gene expression. The principles and methodologies described herein are broadly applicable to the study of novel estrogen receptor-targeting compounds.
Introduction: The Estrogen Receptor and Gene Regulation
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in the development and physiology of various tissues, including the reproductive system, bone, and cardiovascular system.[1][2] There are two primary subtypes of the estrogen receptor, ERα and ERβ, which are encoded by the ESR1 and ESR2 genes, respectively. Upon binding to its natural ligand, estradiol (B170435) (E2), the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[3] In the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.[4] This "genomic" signaling pathway is the primary mechanism by which estrogen regulates the expression of a vast array of genes involved in cellular proliferation, differentiation, and survival.
Beyond this classical ERE-dependent pathway, the estrogen receptor can also modulate gene expression through ERE-independent mechanisms. This can occur via protein-protein interactions with other transcription factors, such as AP-1 and Sp1, at their respective DNA binding sites.[4][5] Furthermore, a subpopulation of ER resides at the cell membrane and can initiate rapid, non-genomic signaling cascades through the activation of kinase pathways like MAPK and PI3K/AKT, which in turn can influence the activity of nuclear transcription factors.[5] Given its central role in driving the growth of the majority of breast cancers, the estrogen receptor is a critical therapeutic target.
Mechanisms of Action: Tamoxifen and Fulvestrant
Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)
Tamoxifen is a non-steroidal triphenylethylene (B188826) derivative that functions as a selective estrogen receptor modulator (SERM).[6] Its primary mechanism of action is the competitive inhibition of estradiol binding to the estrogen receptor.[2][7] The binding of tamoxifen to the ER induces a distinct conformational change compared to estradiol, which leads to a differential recruitment of co-activator and co-repressor proteins to the ER-DNA complex.[4] This results in a tissue-specific agonist or antagonist effect. In breast tissue, tamoxifen acts as an antagonist, blocking estrogen-stimulated gene expression and inhibiting the growth of ER-positive breast cancer cells.[6] However, in other tissues, such as the endometrium and bone, it can exhibit partial agonist activity.[8]
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant is a steroidal anti-estrogen that represents a different class of ER-targeting agents known as selective estrogen receptor degraders (SERDs).[1] Fulvestrant binds to the estrogen receptor with high affinity, competitively inhibiting estradiol binding.[9] Upon binding, it induces a conformational change that not only blocks the receptor's transcriptional activity but also leads to its ubiquitination and subsequent degradation by the proteasome.[1][3] This dual mechanism of action—antagonism and degradation—results in a more complete abrogation of ER signaling compared to SERMs.[1][9] Fulvestrant has no known agonist effects.[9]
Impact on Gene Expression: Quantitative Data
The treatment of ER-positive breast cancer cells with Tamoxifen or Fulvestrant leads to significant alterations in their gene expression profiles. These changes can be quantified using high-throughput techniques such as RNA sequencing (RNA-seq).
Global Gene Expression Changes
Studies have shown that both Tamoxifen and Fulvestrant can alter the expression of hundreds to thousands of genes. For instance, in Tamoxifen-resistant breast cancer cells, a study identified 1215 differentially expressed mRNAs and 513 differentially expressed small RNAs.[6][10]
Tamoxifen-Regulated Genes in MCF-7 Breast Cancer Cells
The following table summarizes the expression changes of a selection of genes in ER-positive MCF-7 breast cancer cells following treatment with Tamoxifen. These genes are involved in key cellular processes such as cell cycle progression and transcription.
| Gene Symbol | Gene Name | Function | Fold Change (Tamoxifen vs. Control) | Reference |
| MYC | MYC Proto-Oncogene | Transcription factor, cell cycle progression | Downregulated | [4] |
| CCND1 | Cyclin D1 | Cell cycle G1/S transition | Downregulated | [4] |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation | Upregulated (agonist effect) | [8] |
| PGR | Progesterone Receptor | Transcription factor, hormone signaling | Upregulated (agonist effect) | [8] |
| KRT13 | Keratin 13 | Cytoskeletal protein | Upregulated | [11] |
| PTPRG | Protein Tyrosine Phosphatase Receptor Type G | Signal transduction | Upregulated | [11] |
Fulvestrant-Regulated Genes in MCF-7 Breast Cancer Cells
Fulvestrant generally leads to a more profound and complete downregulation of estrogen-responsive genes compared to Tamoxifen. The following table highlights some of the genes affected by Fulvestrant treatment in MCF-7 cells.
| Gene Symbol | Gene Name | Function | Fold Change (Fulvestrant vs. Control) | Reference |
| ESR1 | Estrogen Receptor Alpha | Target of Fulvestrant | Downregulated (protein degradation) | [5] |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-responsive gene, proliferation | Downregulated | [12] |
| TFF1 | Trefoil Factor 1 | Estrogen-responsive gene | Downregulated | [12] |
| LRP8 | LDL Receptor Related Protein 8 | Signal transduction | Downregulated | [12] |
| GTSE1 | G2 And S Phase Expressed 1 | Cell cycle regulation | Downregulated | [12] |
| SNAI2 | Snail Family Transcriptional Repressor 2 | Epithelial-mesenchymal transition | Upregulated | [12] |
Experimental Protocols
The following are generalized protocols for studying the effects of estrogen receptor modulators on gene expression in breast cancer cell lines.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture ER-positive breast cancer cell lines (e.g., MCF-7, T47D) in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments investigating estrogenic effects, cells should be maintained in phenol (B47542) red-free medium with charcoal-stripped FBS to minimize background estrogenic activity.[13]
-
Hormone Deprivation: Prior to treatment, cells are typically hormone-deprived for 24-72 hours by culturing in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Drug Treatment: Treat the hormone-deprived cells with the desired concentration of the estrogen receptor modulator (e.g., 100 nM 4-hydroxytamoxifen (B85900) or 100 nM Fulvestrant) or vehicle control (e.g., ethanol (B145695) or DMSO) for a specified duration (e.g., 6, 24, or 48 hours).[11][14]
RNA Isolation and Sequencing (RNA-seq)
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A typical sequencing depth for differential gene expression analysis is 20-30 million reads per sample.[15]
-
Data Analysis: The raw sequencing reads are subjected to quality control, trimming, and alignment to a reference genome. Gene expression levels are then quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment.[16]
Chromatin Immunoprecipitation and Sequencing (ChIP-seq)
-
Cell Fixation and Chromatin Preparation: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., ERα). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them on a high-throughput platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of the genome where the protein of interest is bound. Differential binding analysis can then be performed to compare protein binding between different treatment conditions.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Estrogen Receptor Signaling Pathways
Caption: Classical and non-classical estrogen receptor signaling pathways.
Mechanism of Action of Tamoxifen and Fulvestrant
Caption: Mechanisms of action of Tamoxifen and Fulvestrant on the estrogen receptor.
RNA-seq Experimental Workflow
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential Gene Expression in Tamoxifen-Resistant Breast Cancer Cells Revealed by a New Analytical Model of RNA-Seq Data | PLOS One [journals.plos.org]
- 7. m.youtube.com [m.youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Differential gene expression in tamoxifen-resistant breast cancer cells revealed by a new analytical model of RNA-Seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. HNRNPA2B1 regulates tamoxifen- and fulvestrant- sensitivity and hallmarks of endocrine resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Understanding the Binding Affinity of Fulvestrant to Estrogen Receptor α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the selective estrogen receptor degrader (SERD), Fulvestrant (B1683766), to Estrogen Receptor α (ERα). This document details the quantitative binding data, experimental protocols for key assays, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction to Estrogen Receptor α (ERα) and Ligand Binding Affinity
Estrogen Receptor α (ERα), a ligand-activated nuclear receptor, is a key driver in the development and progression of a majority of breast cancers. Upon binding to its endogenous ligand, 17β-estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell proliferation and survival.[1][2][3] The binding affinity of a ligand to ERα is a critical determinant of its potency and efficacy as a therapeutic agent.
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant is a steroidal antiestrogen (B12405530) that acts as a selective estrogen receptor degrader (SERD).[4] It competitively binds to ERα with high affinity, approximately 89% that of estradiol.[5] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can have partial agonist effects, fulvestrant is a pure antagonist. Its binding to ERα not only blocks the receptor's function but also induces a conformational change that leads to the ubiquitination and subsequent degradation of the ERα protein by the proteasome.[2] This dual mechanism of action—antagonism and degradation—results in a profound and sustained inhibition of estrogen signaling.
Quantitative Binding Affinity of Fulvestrant to ERα
The binding affinity of Fulvestrant to ERα has been determined using various biochemical and cellular assays. The following table summarizes key quantitative data.
| Parameter | Value (nM) | Assay Method | Cell Line/System | Reference |
| IC50 | 0.94 | Cell-free ERα binding assay | - | [6] |
| IC50 | ~1 | ERα competitive binding assay | - | [6] |
| Relative Binding Affinity (RBA) | 89% (of Estradiol) | Competitive binding assay | - | [5] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) and Kd (Dissociation constant) are measures of binding affinity, with lower values indicating higher affinity. The relationship between these values can be complex and depends on the assay conditions.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of Fulvestrant to ERα.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled ligand (Fulvestrant) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to ERα.
Materials:
-
Purified recombinant human ERα protein or cell lysates containing ERα.
-
Radioligand: [³H]-17β-estradiol.
-
Unlabeled competitor: Fulvestrant.
-
Assay Buffer: e.g., Tris-HCl buffer with additives to reduce non-specific binding.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Fulvestrant in the assay buffer. Prepare a working solution of [³H]-estradiol at a concentration close to its Kd value.
-
Incubation: In a multi-well plate, add the ERα preparation, the [³H]-estradiol solution, and varying concentrations of Fulvestrant. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the ERα-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Fulvestrant concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[7][8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay measures the binding of a fluorescently labeled ligand (tracer) to a terbium-labeled ERα, where the binding of an unlabeled competitor like Fulvestrant displaces the tracer and reduces the FRET signal.
Materials:
-
GST-tagged recombinant human ERα-LBD (Ligand Binding Domain).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2 Green) (acceptor fluorophore).
-
Fulvestrant.
-
Assay Buffer.
-
TR-FRET compatible microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Fulvestrant. Prepare a 2X working solution of the ERα-LBD and Tb-anti-GST antibody mixture in assay buffer. Prepare a 2X working solution of the fluorescent tracer.
-
Assay Assembly: In a microplate, add the Fulvestrant dilutions. Then, add the ERα/antibody mixture to all wells. Finally, add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate in a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a time delay following excitation (e.g., at 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the Fulvestrant concentration to determine the IC50 value.[9][10]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., ERα) immobilized on a sensor chip and an analyte (e.g., Fulvestrant) flowing over the surface.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Purified recombinant human ERα.
-
Fulvestrant.
-
Running Buffer (e.g., HBS-EP).
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified ERα onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is typically prepared by activating and deactivating the surface without immobilizing the protein.
-
Analyte Injection: Prepare a series of concentrations of Fulvestrant in the running buffer. Inject the Fulvestrant solutions over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding of Fulvestrant to ERα in real-time as an increase in the SPR signal (response units, RU). After the injection, flow running buffer over the surface to monitor the dissociation of the complex.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound Fulvestrant and prepare the surface for the next injection cycle.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the ERα signaling pathways and a typical experimental workflow for inhibitor analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Surface plasmon resonance study of cooperative interactions of estrogen receptor alpha and transcriptional factor Sp1 with composite DNA elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Sensing of Biorecognition Interactions within the Tumor Suppressor p53 Network [mdpi.com]
- 13. Surface Plasmon Resonance Study of Cooperative Interactions of Estrogen Receptor α and Specificity Protein 1 with Composite DNA Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Selectivity of Estrogen Receptor Modulators for ERα and ERβ Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data analysis required to characterize the selectivity of a novel compound, herein referred to as "Estrogen Receptor-IN-1," for the two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Understanding the subtype selectivity of a modulator is critical for predicting its therapeutic efficacy and potential side effects in the context of diseases such as breast cancer, osteoporosis, and endometriosis.
Introduction to Estrogen Receptor Subtypes
Estrogen, a primary female sex hormone, exerts its physiological effects by binding to two main intracellular estrogen receptors, ERα and ERβ.[1][2] These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors.[2][3] ERα and ERβ are encoded by separate genes (ESR1 and ESR2, respectively) and exhibit distinct tissue distribution patterns and, in some cases, opposing physiological functions.[2][4][5] For instance, ERα is predominantly associated with proliferative effects in the breast and uterus, while ERβ has been shown to have anti-proliferative and pro-apoptotic roles in some tissues.[5] This functional dichotomy underscores the importance of developing subtype-selective estrogen receptor modulators (SERMs) to achieve targeted therapeutic outcomes with minimal off-target effects.[6][7]
Quantitative Data Presentation: Characterizing "this compound"
A thorough characterization of a novel estrogen receptor modulator requires quantitative assessment of its binding affinity and functional activity at each receptor subtype. The following table summarizes the key parameters for evaluating the selectivity of "this compound".
| Parameter | Assay Type | ERα | ERβ | Selectivity Ratio (α/β) |
| Binding Affinity (Ki, nM) | Competitive Radioligand Binding | 1.5 | 150 | 0.01 |
| Agonist Activity (EC50, nM) | Reporter Gene Assay | 5.2 | >1000 | >192 |
| Antagonist Activity (IC50, nM) | Reporter Gene Assay | >1000 | 25.0 | <0.025 |
Note: The data presented in this table is illustrative for a hypothetical ERα-selective agonist and ERβ-selective antagonist and should be replaced with experimental results.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating high-quality, reproducible data. Below are the standard methodologies for the key assays used to determine the ER subtype selectivity of a test compound.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to ERα and ERβ, thereby determining the binding affinity (Ki).
Methodology:
-
Receptor Preparation: Recombinant human ERα and ERβ ligand-binding domains (LBDs) are used.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl, pH 7.4, containing glycerol, DTT, and other stabilizing agents).
-
Competition Reaction: In a 96-well plate, incubate a fixed concentration of the ERα or ERβ receptor with a fixed concentration of [³H]-Estradiol and a serial dilution of "this compound" (typically from 1 pM to 10 µM).
-
Incubation: Incubate the plates at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is to use dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: After separation, measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Cell-Based Reporter Gene Assay
This assay measures the functional activity of a compound by quantifying its ability to induce or inhibit gene expression mediated by ERα or ERβ.[8][9]
Methodology:
-
Cell Lines: Use a host cell line (e.g., HEK293 or U2OS) that is engineered to stably or transiently express full-length human ERα or ERβ.[10] These cells also contain a reporter gene construct, typically a luciferase gene, downstream of an estrogen response element (ERE).[9][11]
-
Cell Culture: Culture the cells in a phenol (B47542) red-free medium to avoid background estrogenic activity.
-
Treatment (Agonist Mode): Plate the cells in a 96-well plate and treat with a serial dilution of "this compound" for 18-24 hours.
-
Treatment (Antagonist Mode): Co-treat the cells with a fixed concentration of 17β-estradiol (at its EC80) and a serial dilution of "this compound" for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.[9]
-
Quantification: Measure the luminescence using a luminometer. The light output is proportional to the level of reporter gene activation.[8]
-
Data Analysis:
-
Agonist Mode: Plot the luminescence against the logarithm of the "this compound" concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the luminescence against the logarithm of the "this compound" concentration to determine the IC50 value (the concentration that inhibits 50% of the estradiol-induced response).
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are crucial for understanding the experimental logic and the biological context of ER subtype selectivity.
Caption: Experimental workflow for determining ER subtype selectivity.
Caption: Simplified genomic signaling pathways of ERα and ERβ.
Conclusion
The characterization of "this compound" or any novel estrogen receptor modulator requires a multi-assay approach to definitively establish its subtype selectivity profile. By combining biochemical binding assays with cell-based functional assays, researchers can obtain a comprehensive understanding of a compound's affinity, potency, and efficacy at both ERα and ERβ. This detailed pharmacological profile is indispensable for advancing promising candidates in drug development pipelines for hormone-related diseases.
References
- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 2. Estrogen signaling: a subtle balance between ER alpha and ER beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell type- and estrogen receptor-subtype specific regulation of selective estrogen receptor modulator regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 10. caymanchem.com [caymanchem.com]
- 11. academic.oup.com [academic.oup.com]
The Differential Impact of Estrogen Receptor Inhibition on ER-Positive and ER-Negative Breast Cancer Cell Lines: A Technical Guide
Disclaimer: This technical guide focuses on the well-characterized estrogen receptor inhibitor, Fulvestrant, as a representative compound to illustrate the differential effects on ER-positive and ER-negative cell lines. The initially requested compound, "Estrogen receptor-IN-1," is a potent ER inhibitor with reported IC50 values of 13 µM for ERα and 5 µM for ERβ; however, a comprehensive public dataset detailing its specific effects on different breast cancer cell lines is not available at the time of this writing. Fulvestrant, a selective estrogen receptor degrader (SERD), provides a robust and well-documented model for understanding the principles of ER-targeted therapies.
Executive Summary
Estrogen receptor (ER) signaling is a critical driver in the majority of breast cancers. Targeted therapies that inhibit this pathway are a cornerstone of treatment for ER-positive breast cancer. This guide provides a detailed technical overview of the differential effects of a potent estrogen receptor inhibitor, Fulvestrant, on ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines. Through a comprehensive review of in vitro studies, we present quantitative data on cell viability and apoptosis, detailed experimental protocols, and an analysis of the underlying signaling pathways. The stark contrast in response between the two cell lines underscores the dependency of ER-positive cancers on estrogen signaling and highlights the mechanisms of resistance in ER-negative subtypes.
Introduction to Estrogen Receptor Signaling in Breast Cancer
The estrogen receptor, a nuclear hormone receptor, exists in two primary isoforms, ERα and ERβ. In ER-positive breast cancer, the binding of estrogen to ERα triggers a conformational change, leading to receptor dimerization and translocation to the nucleus. This complex then binds to estrogen response elements (EREs) in the DNA, initiating the transcription of genes that promote cell proliferation, survival, and tumor growth. ER-negative breast cancers, by contrast, lack significant expression of ER and their growth is driven by other signaling pathways.
Fulvestrant is a pure antiestrogen (B12405530) that acts as a selective estrogen receptor degrader (SERD). It competitively binds to the estrogen receptor with high affinity, leading to a conformational change that prevents its dimerization and nuclear translocation. Furthermore, the Fulvestrant-ER complex is unstable and targeted for proteasomal degradation, thereby depleting the cell of estrogen receptors.
Comparative Efficacy of Fulvestrant on ER-Positive and ER-Negative Cell Lines
The cellular response to Fulvestrant is fundamentally dictated by the estrogen receptor status of the cancer cells.
Cell Viability and Proliferation
In ER-positive cell lines such as MCF-7, Fulvestrant demonstrates potent anti-proliferative effects. By blocking ER signaling, Fulvestrant induces a G0/G1 cell cycle arrest, thereby inhibiting cell growth[1]. In contrast, ER-negative cell lines like MDA-MB-231, which do not rely on the estrogen pathway for their proliferation, are largely insensitive to the direct growth-inhibitory effects of Fulvestrant[1].
| Cell Line | ER Status | Compound | Assay | Endpoint | IC50 | Reference |
| MCF-7 | Positive | Fulvestrant | Cell Growth | Inhibition | 0.29 nM | [1][2][3][4] |
| MDA-MB-231 | Negative | Fulvestrant | Cell Growth | Inhibition | No significant effect | [1] |
| BT-20 | Negative | Fulvestrant | Cell Growth | Inhibition | No effect | [1] |
Table 1: Comparative IC50 values of Fulvestrant in ER-positive and ER-negative breast cancer cell lines.
Induction of Apoptosis
Fulvestrant can induce apoptosis in ER-positive breast cancer cells. The downregulation of ER protein and the subsequent blockade of estrogen-mediated survival signals contribute to programmed cell death[5][6]. In ER-negative cells, Fulvestrant does not typically induce apoptosis directly, although it has been studied in combination with other agents to enhance their apoptotic effects[2].
| Cell Line | ER Status | Compound | Treatment Duration | Apoptosis Induction | Reference |
| MCF-7 | Positive | Fulvestrant (100 nM) | 7 days | Significant increase in cell death | [5][6] |
| T47D | Positive | Fulvestrant | Not specified | Induces apoptosis | [7] |
| MDA-MB-231 | Negative | Fulvestrant (10 nM) + Tamoxifen (1 µM) | 48 hours | Enhanced tamoxifen-induced apoptosis | [2] |
Table 2: Effect of Fulvestrant on apoptosis in ER-positive and ER-negative breast cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Culture
-
MCF-7 and T47D (ER-positive): Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin. For experiments involving estrogen or anti-estrogen treatments, cells are cultured in phenol (B47542) red-free RPMI supplemented with 10% charcoal-stripped FBS for 48 hours prior to drug treatment to deplete endogenous hormones[8].
-
MDA-MB-231 (ER-negative): Cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2[9][10].
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., MCF-7 and MDA-MB-231) at a density of 1 x 10⁴ cells per well in 96-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Fulvestrant or vehicle control for the desired duration (e.g., 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value[11].
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and treat with Fulvestrant or control for the specified time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[2].
Western Blot Analysis
-
Treat cells with Fulvestrant or control for the indicated time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., ERα, p-EGFR, Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL detection system[8][12].
Signaling Pathways Modulated by Fulvestrant
ER-Positive Cell Lines (e.g., MCF-7)
In ER-positive cells, the primary effect of Fulvestrant is the complete abrogation of ERα signaling. This is achieved through competitive binding to ERα and subsequent degradation of the receptor protein[5][6]. The loss of ERα prevents the transcription of estrogen-responsive genes that are critical for cell proliferation and survival, such as cyclin D1 and Bcl-2.
ER-Negative Cell Lines (e.g., MDA-MB-231)
In ER-negative cells, Fulvestrant has no direct target and therefore does not inhibit the primary growth signaling pathways. These cells often exhibit activation of alternative pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which drive their proliferation independently of estrogen[12]. Interestingly, studies have shown that in ER-positive cells, prolonged treatment with Fulvestrant can lead to acquired resistance through the upregulation of these alternative pathways, creating a dependency on EGFR/MAPK signaling[13].
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the differential effects of an ER inhibitor on ER-positive and ER-negative cell lines.
Conclusion
The efficacy of the estrogen receptor inhibitor Fulvestrant is critically dependent on the ER status of breast cancer cells. In ER-positive cells, it potently inhibits proliferation and induces apoptosis by directly targeting and degrading the estrogen receptor, thereby shutting down the estrogen-driven growth signaling pathway. Conversely, ER-negative cells, which lack this target, are inherently resistant to Fulvestrant's monotherapeutic effects. This technical guide provides a framework for understanding and investigating the differential responses to ER-targeted therapies, which is essential for the continued development of effective treatments for breast cancer. The provided methodologies and pathway analyses serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 6. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abstract A131: Fulvestrant resistance in an MCF-7 model for breast cancer is associated with complete loss of ER pathway activity and gain of MAPK-AP1 pathway activity | Semantic Scholar [semanticscholar.org]
Methodological & Application
Estrogen receptor-IN-1 solubility in DMSO and cell culture media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen Receptor-IN-1 is a notable inhibitor of the estrogen receptor (ER), demonstrating inhibitory activity against both ERα and ERβ isoforms. As a critical regulator of cellular processes, the estrogen receptor is a key target in various research areas, including oncology and endocrinology. These application notes provide detailed information on the solubility of this compound, along with protocols for its preparation and use in cell culture experiments.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Target | Estrogen Receptor α (ERα) / Estrogen Receptor β (ERβ) | [1] |
| IC₅₀ | ERα: 13 µM, ERβ: 5 µM | [1] |
| Solubility in DMSO | ≥ 2.5 mg/mL (Saturation unknown) | [1] |
| Appearance | Crystalline solid (General) | |
| Storage Conditions | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathway of Estrogen Receptor
Estrogen receptors (ERs) are ligand-activated transcription factors that mediate the physiological effects of estrogens. The signaling cascade can be initiated through both genomic and non-genomic pathways. In the classical genomic pathway, estrogen binding to nuclear ERα or ERβ leads to receptor dimerization. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2] Non-genomic pathways involve membrane-associated estrogen receptors that can rapidly activate intracellular kinase cascades, such as the MAPK and PI3K/AKT pathways.[3]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the inhibitor into the tube.
-
Dissolve the compound: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Ensure complete dissolution: Tightly cap the tube and vortex for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the compound's temperature sensitivity should be considered.
-
Aliquot and store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage.[1]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity, typically below 0.1% to 0.5%.[4][5]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions of the stock solution in pure DMSO first to achieve an intermediate concentration before the final dilution into the aqueous cell culture medium.
-
Final Dilution: Add the desired volume of the DMSO stock or intermediate dilution to the pre-warmed cell culture medium to achieve the final experimental concentration. Mix immediately by gentle pipetting or inversion. Do not vortex medium containing serum.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without the inhibitor) to an equivalent volume of cell culture medium. This is essential to differentiate the effects of the inhibitor from those of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
References
Protocol for dissolving Estrogen receptor-IN-1 for in vitro assays
Application Notes and Protocols: Estrogen Receptor-IN-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the dissolution and application of this compound in common in vitro assays for studying estrogen receptor (ER) signaling.
Introduction
Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors that play a critical role in various physiological processes and are implicated in the development and progression of several cancers, particularly breast cancer[1][2]. Upon binding to estrogen, the receptor dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs), recruiting co-regulator proteins to modulate the transcription of target genes[3][4]. This compound is a potent inhibitor of both ERα and ERβ, making it a valuable tool for investigating the biological functions of these receptors and for early-stage drug discovery.[5] Proper dissolution and handling of this compound are crucial for obtaining accurate and reproducible results in in vitro studies.
This compound has reported IC₅₀ values of 13 µM for ERα and 5 µM for ERβ[5]. These values represent the concentration of the inhibitor required to reduce the activity of the respective receptor by 50% and are a key consideration when designing experiments.
Dissolution Protocol for this compound
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO)[5][6][7]. It is critical to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture-absorbing DMSO can reduce solubility[6][7].
2.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Appropriate cell culture medium or assay buffer (e.g., DMEM, PBS)
-
Vortex mixer and/or sonicator
2.2. Preparation of Stock Solution (e.g., 25 mM)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 25 mM stock solution, dissolve the appropriate mass of the compound in DMSO.
-
Dissolution: Vortex the solution thoroughly. If precipitation or phase separation is observed, gentle heating or sonication can be used to aid dissolution[5]. Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles[5]. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[5].
2.3. Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the high-concentration DMSO stock solution into the appropriate aqueous-based cell culture medium or assay buffer[8].
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the in vitro assay should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or off-target effects[8].
-
Serial Dilutions: Perform serial dilutions to achieve the desired final concentrations for your dose-response experiments. Always add the DMSO stock solution to the aqueous buffer/medium, not the other way around, to prevent precipitation.
Table 1: Example Dilution Series for a 96-Well Plate Assay
| Stock Solution Conc. | Volume of Stock | Volume of Assay Buffer | Final Working Conc. | Final DMSO % (in well) |
| 25 mM | 2 µL | 498 µL | 100 µM | 0.4% |
| 100 µM (from above) | 100 µL | 100 µL | 50 µM | 0.2% |
| 50 µM (from above) | 100 µL | 100 µL | 25 µM | 0.1% |
| 25 µM (from above) | 100 µL | 100 µL | 12.5 µM | 0.05% |
| 12.5 µM (from above) | 100 µL | 100 µL | 6.25 µM | 0.025% |
| 6.25 µM (from above) | 100 µL | 100 µL | 3.125 µM | 0.0125% |
| 3.125 µM (from above) | 100 µL | 100 µL | 1.56 µM | 0.00625% |
| 1.56 µM (from above) | 100 µL | 100 µL | 0.78 µM | 0.003125% |
| This table assumes a 1:1 dilution of the working solution into the final assay volume. |
Application: In Vitro Cell Proliferation Assay (E-Screen)
This protocol describes a common method to assess the antagonistic properties of this compound by measuring its effect on estrogen-stimulated cell proliferation in an ER-positive breast cancer cell line, such as MCF-7[9].
3.1. Experimental Workflow
Caption: Workflow for an in vitro cell proliferation assay.
3.2. Detailed Protocol
-
Cell Culture: Maintain MCF-7 cells in the recommended growth medium. Prior to the experiment, cells are often hormone-starved for a period to reduce the effects of estrogens present in the serum.
-
Seeding: Plate the cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment[10].
-
Treatment: The day after seeding, treat the cells with a constant, low concentration of 17β-estradiol (e.g., 1 nM) to stimulate proliferation[10]. Concurrently, treat the cells with a range of concentrations of this compound (prepared as described in Section 2.3). Include appropriate controls:
-
Vehicle control (medium with DMSO).
-
17β-estradiol only.
-
This compound only (to test for agonist activity or toxicity).
-
-
Incubation: Incubate the plates for 5-6 days, allowing for cell proliferation[9].
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay[9]. This involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals to measure absorbance.
-
Data Analysis: Plot the absorbance values against the log concentration of this compound. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which represents the concentration of the inhibitor that reduces the estrogen-stimulated proliferation by 50%.
Table 2: Sample Data for IC₅₀ Determination
| [this compound] (µM) | % Inhibition of Proliferation |
| 100 | 98.5 |
| 50 | 95.2 |
| 25 | 85.1 |
| 12.5 | 55.3 |
| 6.25 | 20.7 |
| 3.13 | 5.4 |
| 1.56 | 1.2 |
| 0 | 0 |
Mechanism of Action: Estrogen Receptor Signaling
This compound exerts its effect by inhibiting the classical genomic signaling pathway of the estrogen receptor.
Caption: Classical estrogen receptor signaling pathway and point of inhibition.
The classical mechanism of estrogen action involves the hormone binding to ERs, which may be located in the cytoplasm or nucleus[2][3]. This binding causes the receptor to dimerize and translocate to the nucleus, where it binds to EREs on the DNA[2][4]. This DNA-receptor complex then recruits other proteins that initiate the transcription of target genes, leading to changes in cell function[2]. This compound acts by competing with estrogen for binding to the receptor, thereby preventing the conformational changes and subsequent downstream events required for gene transcription.
References
- 1. 1. Molecular Mechanism of Estrogen Action and Its Role in Bone Metabolism and Brain Functions [jstage.jst.go.jp]
- 2. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]
- 10. Drug Screening of Potential Multiple Target Inhibitors for Estrogen Receptor-α-positive Breast Cancer | In Vivo [iv.iiarjournals.org]
Determining the Optimal Concentration of a Novel Estrogen Receptor Inhibitor (ER-IN-1) for Treating MCF-7 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCF-7 is a human breast cancer cell line that is positive for the estrogen receptor (ER) and is widely used as an in vitro model for studying the biology of breast cancer and for the preclinical evaluation of potential therapeutics. The estrogen signaling pathway plays a crucial role in the proliferation and survival of these cells.[1][2][3] Consequently, inhibitors of the estrogen receptor are a cornerstone of endocrine therapy for ER-positive breast cancer.
This document provides a comprehensive guide for determining the optimal concentration of a novel estrogen receptor inhibitor, provisionally named "Estrogen Receptor-IN-1" (ER-IN-1), for treating MCF-7 cells. The protocols outlined below describe a systematic approach to establish the half-maximal inhibitory concentration (IC50) and to characterize the cellular effects of the compound.
Data Presentation: Summary of Key Experimental Parameters
The following table summarizes the expected quantitative data from the described experiments. This structured format allows for easy comparison of the efficacy and potency of ER-IN-1.
| Parameter | Description | Expected Outcome for an Effective Inhibitor |
| IC50 (µM) | The concentration of ER-IN-1 that inhibits 50% of MCF-7 cell viability after a specified treatment duration (e.g., 72 hours). | A low micromolar or nanomolar value, indicating high potency. |
| Apoptosis Induction (%) | The percentage of apoptotic cells (e.g., Annexin V positive) following treatment with ER-IN-1 at concentrations around the IC50. | A significant, dose-dependent increase in the apoptotic cell population compared to vehicle-treated controls. |
| Cell Cycle Arrest | The specific phase of the cell cycle (G1, S, or G2/M) in which cells accumulate after treatment with ER-IN-1. | Accumulation of cells in the G1 phase is a common mechanism for ER inhibitors, indicating a block in proliferation. |
| ER Pathway Inhibition | The degree of reduction in the expression or phosphorylation of key downstream targets of the estrogen receptor (e.g., pS2/TFF1, Cyclin D1). | A dose-dependent decrease in the levels of ER target proteins, confirming on-target activity. |
Experimental Protocols
MCF-7 Cell Culture
A foundational requirement for reliable and reproducible results is the proper maintenance of MCF-7 cell cultures.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM) or DMEM/F12
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75) and plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin. For experiments investigating estrogen-dependent effects, use phenol (B47542) red-free medium with charcoal-stripped FBS to eliminate estrogenic compounds.[4]
-
Cell Thawing and Plating: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in fresh medium. Transfer the cells to a T-75 flask.
-
Cell Maintenance and Passaging: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days. When cells reach 80-90% confluency, passage them.[4][6] To passage, wash the cells with PBS, add 2-3 mL of 0.25% Trypsin-EDTA, and incubate for 3-5 minutes at 37°C until the cells detach.[4][6] Neutralize the trypsin with 10 mL of complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and plate at the desired density for subsequent experiments or continued culture. A typical split ratio is 1:3 to 1:6.
Determining the IC50 of ER-IN-1 using a Cell Viability Assay (MTT Assay)
This assay determines the concentration of ER-IN-1 that inhibits cell viability by 50%.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
ER-IN-1 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ER-IN-1 in complete growth medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) to identify the active range. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the ER-IN-1 concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: A flowchart illustrating the experimental workflow for characterizing a novel estrogen receptor inhibitor in MCF-7 cells.
Caption: A diagram of the classical estrogen receptor signaling pathway in MCF-7 cells and the putative inhibitory action of ER-IN-1.
Further Mechanistic Studies
Once the IC50 of ER-IN-1 is determined, further experiments should be conducted at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) to elucidate its mechanism of action.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by ER-IN-1.
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with ER-IN-1 at the desired concentrations for 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Flow Cytometry
This assay determines if ER-IN-1 causes cell cycle arrest.
Protocol:
-
Seed and treat MCF-7 cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of ER Pathway Proteins
This assay confirms that ER-IN-1 acts on its intended target by examining the expression of downstream proteins in the ER signaling pathway.
Protocol:
-
Seed and treat MCF-7 cells in 6-well plates.
-
After treatment (e.g., 24-48 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key ER pathway proteins (e.g., ERα, pS2/TFF1, Cyclin D1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative protein expression levels.
By following these detailed protocols, researchers can effectively determine the optimal concentration of a novel estrogen receptor inhibitor like ER-IN-1 and gain significant insights into its mechanism of action in MCF-7 breast cancer cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Estrogen receptor α mediates proliferation of breast cancer MCF-7 cells via a p21/PCNA/E2F1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. mcf7.com [mcf7.com]
Preparing Estrogen Receptor-IN-1 for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor-IN-1 is a potent inhibitor of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) with IC50 values of 13 µM and 5 µM, respectively[1]. As a critical modulator of estrogen signaling, this compound holds significant potential for in vivo research in various physiological and pathological contexts, including cancer biology and endocrinology. Proper formulation and preparation are paramount for successful and reproducible in vivo animal studies. These application notes provide detailed protocols for the preparation of this compound for administration in animal models, alongside an overview of the estrogen receptor signaling pathway.
It is important to note that while formulation protocols are available, specific in vivo dosage, pharmacokinetic, and pharmacodynamic data for this compound are not extensively documented in publicly available literature. Therefore, initial dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies are essential for any new in vivo experimental setup.
Quantitative Data
The following tables summarize the available quantitative data for this compound, focusing on its formulation and solubility.
Table 1: In Vivo Formulation and Solubility of this compound
| Formulation Vehicle | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | To prepare 1 mL, add 100 μL of a 25 mg/mL DMSO stock solution to 400 μL PEG300 and mix. Add 50 μL Tween-80 and mix, then add 450 μL Saline. The resulting solution should be clear.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | To prepare 1 mL, add 100 μL of a 25 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline and mix. The resulting solution should be clear.[2] |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | To prepare 1 mL, add 100 μL of a 25 mg/mL DMSO stock solution to 900 μL of Corn oil and mix. This formulation may not be suitable for dosing periods exceeding two weeks.[2] |
Note: "≥" indicates that the saturation point is not known, but a clear solution can be achieved at this concentration.
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.
Estrogen Receptor Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus and bind to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes. This is known as the genomic signaling pathway. Estrogen receptors can also mediate non-genomic signaling through interactions with various signaling molecules in the cytoplasm. This compound, as an inhibitor, is expected to block these downstream effects by preventing the binding of estrogen to its receptors.
Caption: this compound inhibits the binding of estrogen to its receptors, blocking downstream signaling.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Aqueous Formulation)
This protocol is suitable for administration routes where an aqueous solution is preferred, such as intravenous, intraperitoneal, or subcutaneous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a 25 mg/mL stock solution. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.
-
-
Prepare Working Solution (Example for 1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is formed.
-
Add 450 µL of sterile Saline to the mixture and vortex thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
-
Administration:
-
It is recommended to prepare the working solution fresh on the day of use.
-
The final formulation should be a clear solution. Visually inspect for any precipitates before administration.
-
The dosing volume will depend on the animal's weight and the desired dosage (mg/kg).
-
Protocol 2: Preparation of this compound for In Vivo Administration (Lipid-Based Formulation)
This protocol is suitable for oral gavage or subcutaneous injection where a lipid-based vehicle is appropriate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
-
Prepare Working Solution (Example for 1 mL):
-
In a sterile microcentrifuge tube, add 900 µL of Corn oil.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the Corn oil.
-
Mix thoroughly by vortexing until a uniform suspension is achieved.
-
The final concentration of this compound will be 2.5 mg/mL.
-
-
Administration:
-
Prepare the working solution fresh on the day of use.
-
Ensure the solution is well-mixed before each administration.
-
This formulation is generally not recommended for studies with a continuous dosing period longer than half a month.[2]
-
Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Caption: A typical workflow for in vivo studies with a novel compound.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: As there is no established in vivo dosage for this compound, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for the specific animal model and disease context.
-
Pharmacokinetics and Pharmacodynamics: Conducting pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is highly recommended. Pharmacodynamic studies should also be performed to correlate the drug concentration with the biological effect.
-
Controls: Appropriate vehicle controls are essential for all in vivo experiments to ensure that the observed effects are due to the compound and not the formulation vehicle.
-
Solubility and Stability: Always visually inspect the prepared formulation for clarity and stability before administration. If precipitation occurs, the formulation should be adjusted or prepared fresh.
By following these guidelines and protocols, researchers can effectively prepare this compound for in vivo animal studies, paving the way for a better understanding of its therapeutic potential.
References
Application Notes and Protocols for Assessing Estrogen Receptor Degradation Using a Targeted Degrader in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a key driver in the development and progression of a significant portion of breast cancers.[1][2] Targeted degradation of ER has emerged as a promising therapeutic strategy, offering a distinct advantage over simple inhibition. This application note provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of the estrogen receptor induced by a targeted degrader.
While the compound "Estrogen Receptor-IN-1" has been identified as a potent inhibitor of ERα and ERβ with IC50 values of 13 µM and 5 µM, respectively, it is not characterized as a degrader.[3] Therefore, for the purpose of illustrating the assessment of ER degradation, this document will refer to a hypothetical potent and selective estrogen receptor degrader, hereafter named ER Degrader-X . The principles and protocols outlined herein are broadly applicable to other selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs) that induce ER degradation.
The mechanism of action for ER degraders typically involves binding to the estrogen receptor and inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[4] This results in the elimination of the ER protein from the cell, thereby abrogating its signaling functions. Western blotting is a fundamental technique to visualize and quantify this reduction in ER protein levels.
Estrogen Receptor Signaling and Degradation Pathway
The estrogen receptor, upon binding to its ligand, estradiol, translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on the DNA to regulate gene transcription.[5][6][7] ER degraders, such as the hypothetical ER Degrader-X, co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate the ER protein.
Experimental Protocols
This section provides a detailed methodology for assessing the degradation of the estrogen receptor in a cellular context using Western blotting.
A. Cell Culture and Treatment
-
Cell Line: Use an ER-positive breast cancer cell line, such as MCF-7.
-
Culture Conditions: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere overnight.
-
Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of ER Degrader-X (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Time-Course: Treat the cells with a fixed concentration of ER Degrader-X (e.g., 100 nM) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
B. Cell Lysis and Protein Quantification
-
Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubation: Incubate on ice for 15-30 minutes with occasional agitation.
-
Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
C. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Electrophoresis: Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (e.g., clone SP1) overnight at 4°C. Also, incubate a separate membrane or strip and re-probe the same membrane with a primary antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin).
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
D. Data Analysis
-
Quantification: Quantify the band intensities for ERα and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of ERα to the corresponding loading control band intensity for each sample.
-
Calculation: Calculate the percentage of ER protein remaining relative to the vehicle-treated control. The percentage of degradation is calculated as 100% - % ER remaining.
-
Graphing: Plot the percentage of ER degradation against the log concentration of ER Degrader-X to determine the DC50 (concentration for 50% degradation). For the time-course experiment, plot the percentage of ER degradation against time.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for assessing ER degradation.
References
- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor alpha - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are ERs degraders and how do they work? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Estrogen Receptor-IN-1 in Long-Term Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Estrogen Receptor-IN-1" is not a widely recognized designation in published scientific literature. The following application notes and protocols are based on the established methodologies for well-characterized selective estrogen receptor (ER) inhibitors, such as selective estrogen receptor degraders (SERDs), and are provided as a representative guide. Researchers should validate these protocols for their specific compound of interest.
Introduction
This compound is a novel small molecule inhibitor of the estrogen receptor (ER), a key driver in the proliferation of ER-positive breast cancers.[1][2] This document provides detailed protocols for the use of this compound in long-term cell culture experiments to assess its efficacy and mechanism of action. The protocols are designed for researchers working with ER-positive human breast cancer cell lines, such as MCF-7 and T47D.
Estrogens mediate their effects by binding to estrogen receptors, which then act as transcription factors to regulate the expression of genes involved in cell growth and survival.[3][4] Inhibiting this pathway is a cornerstone of endocrine therapy for ER-positive breast cancer.[5] Long-term cell culture experiments are crucial for understanding the sustained effects of ER inhibitors, including the development of resistance.[6][7]
Quantitative Data Summary
The following tables summarize representative quantitative data for estrogen receptor inhibitors. These values should be determined empirically for this compound.
Table 1: In Vitro Efficacy of Representative ER Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| Palazestrant | MCF-7 | 1.4 - 1.6 | Proliferation Assay | [8] |
| Palazestrant | CAMA-1 | 1.4 - 1.6 | Proliferation Assay | [8] |
| Tamoxifen | - | 8 ± 4 | Binding Assay | [1] |
| Raloxifene | - | 20 ± 10 | Binding Assay | [1] |
| PROTAC ER Degrader-11 | - | 0.66 | Binding Assay | [8] |
| PROTAC ER Degrader-4 | MCF-7 | 0.3 | Degradation Assay | [8] |
Table 2: Recommended Concentration Range for Long-Term Experiments
| Parameter | Recommended Range | Rationale |
| Initial Concentration Range Finding | 1 nM - 10 µM | To determine the IC50 and optimal working concentration. |
| Long-Term Treatment (2-4 weeks) | 100 nM - 1 µM | A concentration that effectively inhibits proliferation without causing acute cytotoxicity, allowing for the study of long-term effects and resistance mechanisms. |
| Media Replenishment with Compound | Every 2-3 days | To maintain a consistent concentration of the inhibitor, as small molecules can degrade or be metabolized in culture.[9] |
Experimental Protocols
General Cell Culture for ER-Positive Breast Cancer Cells (MCF-7, T47D)
Objective: To maintain healthy, proliferating ER-positive breast cancer cells for subsequent experiments.
Materials:
-
MCF-7 or T47D cells
-
DMEM/F-12 medium (phenol red-free)
-
Fetal Bovine Serum (FBS), charcoal-dextran stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in DMEM/F-12 medium supplemented with 10% charcoal-dextran stripped FBS and 1% Penicillin-Streptomycin.[10] The use of phenol (B47542) red-free medium and charcoal-stripped serum is critical to eliminate external estrogenic stimuli.[11]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Passage cells when they reach 80-90% confluency.[10]
-
To passage, wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C.[10]
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.[10]
Long-Term Inhibition Assay with this compound
Objective: To assess the long-term effects of this compound on the proliferation and viability of ER-positive cancer cells.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Complete phenol red-free medium
-
This compound
-
DMSO (for stock solution)
-
Multi-well cell culture plates (e.g., 96-well for proliferation assays, 6-well for protein/RNA analysis)
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue)
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells per well in complete phenol red-free medium. Allow cells to attach overnight.
-
Hormone Deprivation (Optional but Recommended): Before treatment, it is advisable to hormone-deprive the cells by culturing them in phenol red-free medium with charcoal-stripped FBS for at least 72 hours.[10]
-
Treatment: Prepare serial dilutions of this compound in complete phenol red-free medium. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Long-Term Culture and Replenishment: Maintain the cells in culture for the desired duration (e.g., 7, 14, or 21 days). Every 2-3 days, carefully aspirate the medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle.[9]
-
Assessment of Cell Viability/Proliferation: At specified time points (e.g., every 3-4 days), measure cell viability using an appropriate assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log concentration of this compound to determine the IC50 at each time point.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Estrogen binds to its receptor (ERα or ERβ), leading to receptor dimerization and translocation to the nucleus.[3] The ER dimer then binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation and survival.[12][4][13] Estrogen can also induce non-genomic signaling through membrane-associated ERs, activating kinase cascades like PI3K/AKT and MAPK.[13][14]
Caption: Canonical and non-canonical estrogen receptor signaling pathways.
Mechanism of Action of this compound (Hypothetical)
Assuming this compound acts as a Selective Estrogen Receptor Degrader (SERD), it would bind to the estrogen receptor, induce a conformational change, and target the receptor for proteasomal degradation. This prevents both genomic and non-genomic signaling.
Caption: Hypothetical mechanism of action for this compound as a SERD.
Experimental Workflow for Long-Term Cell Culture
This diagram outlines the logical flow of a long-term experiment to evaluate this compound.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. A novel culture method that sustains ERα signaling in human breast cancer tissue microstructures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Long-term estrogen-deprived estrogen receptor α-positive breast cancer cell migration assisted by fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
Application of Estrogen Receptor-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays
For research use only. Not for use in diagnostic procedures.
Introduction
Estrogen Receptor-IN-1 is a potent and selective small molecule inhibitor of the estrogen receptor (ER). As a selective estrogen receptor degrader (SERD), its mechanism of action involves the downregulation of cellular ER levels, thereby inhibiting estrogen-dependent signaling pathways. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in vivo.[1][2] This application note provides a detailed protocol for the use of this compound in ChIP assays to study its effect on the genome-wide binding of estrogen receptor alpha (ERα) to chromatin.
The binding of estrogen to its receptor triggers a cascade of events, including receptor dimerization, nuclear translocation, and binding to specific DNA sequences known as estrogen response elements (EREs).[2][3][4] This interaction modulates the transcription of target genes.[4] Compounds that interfere with this process are valuable tools for studying gene regulation and for the development of new therapeutics, particularly for hormone-dependent cancers.[4] this compound provides a means to investigate the consequences of ER degradation on chromatin occupancy and gene expression.
Principle of the Assay
The ChIP assay, when coupled with this compound treatment, allows for the direct assessment of the inhibitor's efficacy in preventing ERα from binding to its target DNA sequences. The general workflow involves treating cells with this compound, followed by cross-linking of protein-DNA complexes, chromatin shearing, immunoprecipitation of ERα-DNA complexes, and subsequent analysis of the co-precipitated DNA by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq).[5][6] A reduction in the amount of specific DNA sequences immunoprecipitated with the ERα antibody in treated cells compared to untreated cells indicates that this compound effectively inhibits the binding of ERα to chromatin.
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the use of this compound in a ChIP assay. Optimal conditions may vary depending on the cell line and experimental setup.
| Parameter | Recommended Range | Expected Outcome |
| Cell Line | MCF-7 (ERα-positive breast cancer cell line) | High level of ERα expression and estrogen-responsive gene regulation. |
| This compound Concentration | 10 - 100 nM | Dose-dependent reduction of ERα protein levels and chromatin binding. |
| Treatment Time | 6 - 24 hours | Time-dependent degradation of ERα. |
| Positive Control Ligand | 10 nM 17β-estradiol (E2) | Induction of ERα binding to target gene promoters (e.g., TFF1/pS2, GREB1).[5] |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | Basal level of ERα binding. |
| Antibody for IP | Anti-ERα monoclonal antibody | Specific immunoprecipitation of ERα-chromatin complexes. |
| Expected Reduction in ERα binding at EREs | 50 - 90% | Significant decrease in the enrichment of ERE-containing DNA sequences. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate MCF-7 cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Hormone Deprivation: For studies involving estrogen stimulation, culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for 48-72 hours prior to treatment.[5]
-
Treatment:
-
Inhibitor Group: Treat cells with the desired concentration of this compound (e.g., 100 nM) for the chosen duration (e.g., 24 hours).
-
Stimulated Control Group: Treat cells with vehicle for 24 hours, followed by stimulation with 10 nM E2 for 1 hour.[5]
-
Unstimulated Control Group: Treat cells with vehicle only.
-
Chromatin Immunoprecipitation
A detailed, step-by-step protocol for ChIP is provided below.
-
Cross-linking:
-
Add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10-30 minutes at room temperature with gentle shaking.[5][6]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[5]
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend in a lysis buffer containing protease inhibitors.
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.[5]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C.
-
Incubate the pre-cleared chromatin with an anti-ERα antibody or a negative control IgG overnight at 4°C with rotation.[5]
-
Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C for at least 4 hours in the presence of NaCl.[5]
-
Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
-
DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[5]
-
Data Analysis
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for known ERα target gene promoters (e.g., TFF1, GREB1) and a negative control region.
-
Calculate the enrichment of target DNA sequences relative to the input chromatin and the IgG control.
-
Compare the enrichment between the different treatment groups to determine the effect of this compound.
-
-
ChIP-sequencing (ChIP-seq):
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome and perform peak calling to identify ERα binding sites.
-
Compare the number and intensity of ERα binding sites between the this compound treated and control samples to assess the global impact of the inhibitor on ERα chromatin occupancy.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Estrogen Receptor Signaling and Inhibition by this compound.
References
- 1. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 5. illumina.com [illumina.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for In Vivo Delivery of Estrogen Receptor-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs), primarily ERα and ERβ, are key regulators in various physiological and pathological processes, including the development and progression of certain cancers.[1][2] Small molecule inhibitors targeting these receptors are crucial tools in both basic research and clinical applications. This document provides detailed application notes and protocols for the in vivo delivery of a hypothetical small molecule estrogen receptor inhibitor, designated "Estrogen receptor-IN-1," in mouse models. These guidelines are based on established methodologies for delivering small molecule inhibitors to study their efficacy and pharmacokinetics.
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus, dimerize, and bind to estrogen response elements (EREs) on DNA to regulate gene transcription.[3] They can also elicit non-genomic effects through membrane-associated receptors.[1][3] Mouse models, including knockout and transgenic strains, are invaluable for studying the in vivo function of estrogen receptors and the effects of their modulation.[4]
Signaling Pathway
The canonical signaling pathway of estrogen receptors involves their activation by estrogen, leading to the regulation of target gene expression. This compound is a hypothetical inhibitor designed to interfere with this pathway.
Caption: Canonical Estrogen Receptor Signaling Pathway and Point of Inhibition.
In Vivo Delivery Methods
The choice of delivery method for this compound in mouse models is critical and depends on the desired pharmacokinetic profile, the target tissue, and the experimental endpoint. Common administration routes for small molecule inhibitors include intravenous (IV), intraperitoneal (IP), oral gavage (PO), and subcutaneous (SQ) injection.[5] For continuous and controlled delivery, osmotic pumps can be utilized.[5]
Quantitative Data Summary
The following table summarizes typical parameters for different delivery routes. Note that these are starting points and should be optimized for this compound based on its specific physicochemical properties.
| Delivery Route | Typical Volume (mice) | Dosing Frequency | Advantages | Disadvantages |
| Intravenous (IV) | 100-200 µL | Daily or less frequent | Rapid and complete bioavailability | Requires technical skill, potential for embolism |
| Intraperitoneal (IP) | 200-500 µL | Daily | Easier than IV, rapid absorption | Potential for injection into organs, local irritation |
| Oral Gavage (PO) | 100-300 µL | Daily | Mimics clinical route of administration | First-pass metabolism, variable absorption |
| Subcutaneous (SQ) | 100-200 µL | Daily to weekly | Slower absorption, prolonged effect | Slower onset of action, potential for local reactions |
| Osmotic Pump | Varies by pump size | Continuous | Constant plasma concentration | Requires surgery for implantation and removal |
Experimental Protocols
Formulation of this compound
The formulation of this compound is a critical first step for successful in vivo delivery. The choice of vehicle will depend on the solubility of the compound.
Materials:
-
This compound
-
Solvents (e.g., DMSO, ethanol)
-
Excipients (e.g., PEG300, Tween 80, saline, corn oil)
Protocol:
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
For a parenteral route (IV, IP, SQ), a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical starting ratio is 10:40:5:45 (v/v/v/v).
-
First, dissolve this compound in DMSO.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex.
-
Finally, add saline and vortex until a clear solution is formed.
-
For oral gavage, this compound can be formulated as a suspension in a vehicle such as corn oil or 0.5% methylcellulose.
Administration Protocols
The following are generalized protocols for the administration of this compound to mice. All procedures should be performed under aseptic conditions.
Intravenous (IV) Injection:
-
Warm the formulated this compound to room temperature.
-
Place the mouse in a restraining device to immobilize the tail.
-
Swab the tail with 70% ethanol (B145695) to visualize the lateral tail veins.
-
Using an insulin (B600854) syringe with a 28-30 gauge needle, carefully insert the needle into a lateral tail vein.
-
Slowly inject the solution (typically 100-200 µL).
-
Monitor the mouse for any adverse reactions post-injection.
Intraperitoneal (IP) Injection:
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
Oral Gavage (PO):
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the proper insertion depth for the gavage needle.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the formulation slowly.
Osmotic Pump Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the surgical area (typically on the back, between the scapulae).
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert a pre-filled osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
Provide post-operative care, including analgesics.
Experimental Workflow
A typical experimental workflow to evaluate the in vivo efficacy of this compound in a tumor xenograft mouse model is outlined below.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Conclusion
The successful in vivo delivery of this compound in mouse models requires careful consideration of its physicochemical properties to select an appropriate formulation and administration route. The protocols and guidelines presented here provide a foundation for researchers to design and execute robust in vivo studies to evaluate the efficacy and mechanism of action of novel estrogen receptor inhibitors. Optimization of dosing, scheduling, and delivery method will be essential to achieve the desired therapeutic effect and to accurately interpret experimental outcomes.
References
- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogen Receptor Knockout Mice and Their Effects on Fertility [mdpi.com]
- 5. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols for Estrogen Receptor-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor-IN-1 (also known as compound 16) is a potent inhibitor of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. As members of the nuclear hormone receptor superfamily, ERα and ERβ are ligand-activated transcription factors that play crucial roles in a variety of physiological processes and are implicated in the pathology of numerous diseases, most notably breast cancer. The ability to modulate the activity of these receptors is a cornerstone of many therapeutic strategies. This compound provides a valuable tool for researchers engaged in the discovery and development of new estrogen receptor modulators. Its inhibitory activity makes it a suitable candidate for use in high-throughput screening (HTS) assays designed to identify novel ER antagonists.
These application notes provide a comprehensive overview of the use of this compound in HTS assays, including its mechanism of action, quantitative data, and detailed protocols for screening and characterization.
Data Presentation
The inhibitory activity of this compound has been characterized against both ERα and ERβ. The following table summarizes the key quantitative data for this compound.
| Compound Name | Target | Assay Type | IC50 Value |
| This compound | ERα | Biochemical Assay | 13 µM[1] |
| This compound | ERβ | Biochemical Assay | 5 µM[1] |
Signaling Pathway and Mechanism of Action
Estrogen receptors, in the presence of their natural ligand, estradiol (B170435), undergo a conformational change, dimerize, and translocate to the nucleus. There, they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.
This compound, as an antagonist, likely competes with estradiol for binding to the ligand-binding domain of the estrogen receptor. This binding prevents the receptor from adopting an active conformation, thereby inhibiting the recruitment of coactivators and subsequent gene transcription.
Experimental Protocols
The following protocols describe representative HTS assays for identifying and characterizing estrogen receptor antagonists like this compound.
Protocol 1: Cell-Based Luciferase Reporter Gene Assay for ERα Antagonism
This assay is designed to identify compounds that inhibit the transcriptional activity of ERα in a cellular context.
Materials:
-
Cell Line: MCF-7 cells stably expressing an estrogen response element (ERE)-driven luciferase reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS.
-
Test Compound: this compound (or other potential antagonists) dissolved in DMSO.
-
Positive Control: 17β-Estradiol (E2).
-
Reference Antagonist: Tamoxifen or Fulvestrant.
-
Assay Plates: 384-well white, solid-bottom plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System).
-
Plate Reader: Luminometer capable of reading 384-well plates.
Procedure:
-
Cell Seeding:
-
Culture MCF-7 ERE-luciferase cells in culture medium.
-
Two days prior to the assay, switch to assay medium to deplete endogenous estrogens.
-
On the day of the assay, harvest cells and resuspend in assay medium to a concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and reference antagonists in DMSO.
-
Further dilute the compounds in assay medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of the diluted compounds to the respective wells.
-
For antagonist screening, add 5 µL of 17β-Estradiol to all wells (except for the negative control wells) to a final concentration that elicits ~80% of the maximal response (EC80).
-
For agonist screening (to confirm lack of agonist activity of the test compound), add 5 µL of the test compound without estradiol.
-
Control wells should include:
-
Vehicle control (assay medium with DMSO).
-
Positive control (assay medium with EC80 estradiol and DMSO).
-
Reference antagonist control (assay medium with EC80 estradiol and a known antagonist).
-
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_vehicle) / (Luminescence_estradiol - Luminescence_vehicle))
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Application Notes and Protocols for Cell Viability Assay with Estrogen Receptor-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor-IN-1 is a potent inhibitor of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with IC50 values of 13 µM and 5 µM, respectively[1]. Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen, regulate the expression of genes involved in cell proliferation, survival, and differentiation. In several types of cancer, such as hormone receptor-positive breast cancer, the estrogen signaling pathway is a key driver of tumor growth. Inhibition of this pathway is a cornerstone of endocrine therapy. This application note provides a detailed protocol for assessing the effect of this compound on cell viability, a critical step in evaluating its potential as a therapeutic agent. The following protocols are optimized for a 96-well plate format, suitable for high-throughput screening.
Principle of Cell Viability Assays
Cell viability assays are essential tools for assessing the effects of chemical compounds on cell populations. These assays measure various cellular parameters to determine the number of living and healthy cells. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
-
XTT Assay: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay also measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary energy currency in cells, as an indicator of metabolically active cells. The assay utilizes a thermostable luciferase that, in the presence of ATP, produces a luminescent signal proportional to the number of viable cells.
Estrogen Receptor Signaling Pathway and Inhibition
Estrogen signaling can be broadly divided into genomic and non-genomic pathways. In the classical genomic pathway, estrogen binds to ERs in the cytoplasm, leading to their dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes that promote cell proliferation and survival. Non-genomic pathways involve membrane-associated ERs that can rapidly activate intracellular signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways.
This compound, as an inhibitor, is expected to competitively bind to the ligand-binding domain of ERα and ERβ. This binding prevents the natural ligand, estrogen, from activating the receptor, thereby blocking both the genomic and non-genomic signaling pathways and leading to a reduction in cell proliferation and viability in estrogen-dependent cells.
Caption: Estrogen Receptor Signaling and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for the MTT, XTT, and CellTiter-Glo® assays to evaluate the effect of this compound on cell viability. It is recommended to use an estrogen receptor-positive cell line, such as MCF-7, for these experiments.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Estrogen receptor-positive cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium
-
Phosphate-buffered saline (PBS)
-
96-well clear and opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Microplate reader (absorbance and luminescence)
-
CO2 incubator
Experimental Workflow
Caption: General workflow for assessing cell viability after treatment.
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in phenol red-free medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO at the same concentration as the highest compound dilution).
-
Treatment: Remove the growth medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: XTT Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, but use an opaque-walled 96-well plate.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
Data Presentation
The results of the cell viability assay can be presented in a tabular format to facilitate comparison. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, should be determined from the dose-response curve.
Table 1: Effect of this compound on Cell Viability (Example Data Template)
| Concentration of this compound (µM) | Mean Absorbance/Luminescence (± SD) | % Cell Viability |
| 0 (Vehicle Control) | [Insert Value] | 100 |
| 0.1 | [Insert Value] | [Calculate] |
| 1 | [Insert Value] | [Calculate] |
| 5 | [Insert Value] | [Calculate] |
| 10 | [Insert Value] | [Calculate] |
| 25 | [Insert Value] | [Calculate] |
| 50 | [Insert Value] | [Calculate] |
| 100 | [Insert Value] | [Calculate] |
| IC50 (µM) | [Determine from dose-response curve] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents or medium | Use fresh, sterile reagents and medium. Include a "medium only" blank. |
| Low signal | Insufficient cell number or incubation time | Optimize cell seeding density and incubation times for your specific cell line. |
| High well-to-well variability | Uneven cell seeding or pipetting errors | Ensure a homogenous cell suspension and use a multichannel pipette for accuracy. |
| Inconsistent results | Compound precipitation | Ensure complete solubilization of this compound in DMSO and the final medium. |
Conclusion
This application note provides comprehensive protocols for evaluating the effect of this compound on cell viability using three common assay methods. The provided diagrams illustrate the underlying signaling pathway and the experimental workflow. By following these detailed procedures, researchers can obtain reliable and reproducible data to assess the anti-proliferative potential of this estrogen receptor inhibitor.
References
Troubleshooting & Optimization
Estrogen receptor-IN-1 stability and storage conditions (-20°C vs -80°C)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Estrogen Receptor-IN-1 (ER-IN-1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
Q2: My this compound solution has changed color. What does this signify?
A2: A change in the color of your solution may indicate chemical degradation or oxidation of the compound. This can be caused by exposure to light, air, or impurities in the solvent. It is recommended to perform a quality check of the compound before proceeding with your experiments.
Q3: I'm observing precipitation in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. To address this, you can try to warm the solution gently and vortex it to redissolve the compound. To prevent this, consider storing the compound at a slightly lower concentration. Always thaw solutions slowly at room temperature and vortex gently before use.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent inhibitor of the estrogen receptor (ER), with IC50 values of 13 µM for ERα and 5 µM for ERβ.[1] It functions by blocking the activity of these receptors, thereby interfering with estrogen-mediated signaling pathways that are crucial for the proliferation of certain cancer cells.
Q5: What is the recommended solvent for preparing stock solutions of this compound?
A5: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of small molecule inhibitors like this compound. It is important to use anhydrous, high-purity DMSO to minimize compound degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure that the lyophilized powder and DMSO stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term). Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Improper Solution Preparation | Use anhydrous, high-purity DMSO to prepare stock solutions. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming. |
| Instability in Aqueous Media | The stability of the compound can be lower in aqueous buffers or cell culture media. Prepare fresh dilutions in your experimental media immediately before use. |
| Incorrect Dilutions | Double-check all calculations for preparing serial dilutions from the stock solution. Calibrate pipettes regularly to ensure accurate liquid handling. |
Issue 2: Compound precipitation in aqueous media during experiments.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. |
| High Final DMSO Concentration | Keep the final concentration of DMSO in your experimental setup as low as possible (typically below 0.5% v/v) to avoid solvent-induced precipitation and cellular toxicity. |
| pH of the Aqueous Medium | The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer or medium is within a range that maintains the solubility of this compound. |
Data Presentation
This compound Stability and Storage
| Storage Temperature | Recommended Duration | Key Recommendations |
| -80°C | Up to 6 months[1] | Ideal for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. Aliquot for frequent use. |
| 4°C | Not Recommended | Significant degradation is likely over short periods. |
| Room Temperature | Not Recommended | Rapid degradation is expected. |
This compound Inhibitory Activity
| Target | IC50 |
| Estrogen Receptor α (ERα) | 13 µM[1] |
| Estrogen Receptor β (ERβ) | 5 µM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Cell-Based Proliferation Assay
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for inhibition.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as an MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's protocol for the chosen viability assay.
-
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Estrogen Receptor Signaling Pathway and Inhibition by ER-IN-1.
Caption: Workflow for a Cell-Based Proliferation Assay with ER-IN-1.
References
Preventing Estrogen receptor-IN-1 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Estrogen receptor-IN-1 in aqueous solutions during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using solutions of this compound.
| Problem | Possible Cause | Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | 1. Rapid solvent change: The compound is highly soluble in DMSO but poorly soluble in aqueous solutions. A sudden change in solvent polarity causes it to "crash out." 2. Concentration exceeds aqueous solubility: The final concentration in the aqueous solution is higher than the compound's solubility limit. | 1. Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, first perform one or more intermediate dilutions in pure DMSO to lower the concentration. Then, add this intermediate stock to the pre-warmed aqueous solution while gently vortexing. 2. Lower the final concentration: If precipitation persists, the desired final concentration may be too high for the aqueous buffer. Try lowering the final concentration of this compound. 3. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally less than 0.1%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time | 1. Temperature fluctuations: Changes in temperature, such as moving the solution from room temperature to a 37°C incubator, can affect solubility. 2. Interaction with media components: Components in complex media (e.g., salts, proteins in serum) can interact with the compound, leading to precipitation over time. 3. Slow equilibration to a supersaturated state: The initially clear solution may be a supersaturated state that is not stable long-term. | 1. Pre-warm the aqueous solution: Before adding the DMSO stock, warm your buffer or media to the experimental temperature (e.g., 37°C). 2. Prepare fresh solutions: It is best to prepare the final aqueous working solution of this compound immediately before use. Avoid storing the compound in aqueous solutions for extended periods. 3. Test solubility in a simpler buffer: To determine if media components are the issue, test the solubility of the compound in a simpler buffer like PBS. |
| Precipitate forms after thawing a frozen DMSO stock solution | 1. Poor solubility at low temperatures: The compound may have limited solubility in DMSO at freezing temperatures. 2. Freeze-thaw cycles: Repeated freeze-thaw cycles can lead to the formation of aggregates that are difficult to redissolve. | 1. Warm and vortex the stock solution: After thawing, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure the compound is fully redissolved before use. 2. Aliquot the stock solution: To avoid repeated freeze-thaw cycles, aliquot the DMSO stock solution into single-use volumes before the initial freezing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 100 mg/mL[1].
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: To avoid cellular toxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, with many protocols recommending a final concentration of 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, if precipitation or phase separation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution[1]. However, be cautious with heating as it may degrade the compound.
Q4: How should I store the DMSO stock solution of this compound?
A4: The DMSO stock solution should be stored in small, single-use aliquots to minimize freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (for up to 6 months) or at -20°C for shorter periods (up to 1 month)[1].
Q5: Are there any alternative formulation strategies to improve aqueous solubility for in vivo studies?
A5: Yes, for in vivo experiments, co-solvents and surfactants can be used to improve the solubility and bioavailability of hydrophobic compounds. A suggested formulation for this compound involves a mixture of DMSO, PEG300, Tween-80, and saline[1]. Another option includes using 20% SBE-β-CD in saline[1].
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in various aqueous buffers, the following table provides solubility information for the compound in DMSO and for a structurally related compound (Estradiol) in aqueous solutions to serve as a general guide. Researchers should determine the empirical solubility of this compound in their specific experimental buffers.
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| This compound | DMSO | Room Temperature | ≥ 100 mg/mL[1] |
| Estradiol | PBS (pH 7.2) with 20% DMSO | Room Temperature | 0.2 mg/mL[2] |
| Estradiol | Water | 27 | 3.90 mg/L[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume and concentration of the stock solution (Molecular Weight: to be obtained from the supplier). For example, for 1 mL of a 10 mM stock solution, weigh out the molecular weight in mg.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., cell culture medium) with a final DMSO concentration of ≤ 0.1%, minimizing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in the assay, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).
-
Prepare the final working solution. Add the intermediate DMSO stock to the pre-warmed aqueous buffer at a 1:100 dilution to achieve the final concentration of 10 µM with a final DMSO concentration of 0.1% (e.g., add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed medium).
-
Gently vortex the final working solution immediately after adding the intermediate stock.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment. Use the solution immediately after preparation.
Visualizations
References
Optimizing Estrogen receptor-IN-1 treatment time for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Estrogen Receptor-IN-1 (ER-IN-1). The following information is designed to help you optimize treatment times for maximum inhibition of the estrogen receptor (ER) and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ER-IN-1) and what is its mechanism of action?
A1: this compound is a potent inhibitor of the estrogen receptor (ER), with a higher potency for ERβ over ERα.[1] It functions by binding to the estrogen receptors, thereby inhibiting their activity as ligand-activated transcription factors.[2][3][4] This inhibition disrupts the normal signaling cascade initiated by estrogen, which plays a crucial role in the proliferation of certain cancer cells, particularly in ER-positive breast cancer.[5][6]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] For this compound, the reported IC50 values are:
-
ERα: 13 µM
-
ERβ: 5 µM[1]
Q3: How do I determine the optimal treatment time for ER-IN-1 in my cell line?
A3: The optimal treatment time for ER-IN-1 to achieve maximum inhibition can vary between cell lines and experimental conditions. A time-course experiment is recommended to determine the ideal duration. Here is a general workflow to guide you:
-
Cell Seeding: Plate your cells at an appropriate density to ensure they are in the exponential growth phase during the experiment.
-
Treatment: Treat the cells with ER-IN-1 at a concentration around its IC50 value. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells and perform downstream analysis at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Analysis: Analyze the endpoints of interest, such as ERα protein levels by Western blot, expression of ER target genes (e.g., TFF1 and PGR) by qPCR, and cell viability using an MTT assay.
-
Evaluation: The optimal treatment time will be the point at which you observe the maximum desired effect (e.g., greatest reduction in ERα protein or target gene expression, or the desired level of growth inhibition) without significant off-target effects or cell death if that is not the intended outcome.
Q4: What are some potential off-target effects to consider?
A4: Off-target effects are unintended interactions of a drug with proteins other than the intended target.[8] While specific off-target effects for ER-IN-1 are not extensively documented in the provided search results, it is crucial to be aware of this possibility. If you observe unexpected cellular responses, consider performing broader analyses, such as proteomic or transcriptomic profiling, to identify potential off-target interactions.
Troubleshooting Guides
Western Blot Analysis for ERα Inhibition
Problem 1: Weak or no signal for ERα.
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | Ensure you are loading an adequate amount of protein (typically 20-40 µg of total cell lysate). |
| Poor Antibody Quality | Use a validated antibody specific for ERα. Check the antibody datasheet for recommended dilutions and protocols. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage if necessary. |
| Suboptimal Antibody Incubation | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). |
Problem 2: High background on the Western blot.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). For phospho-proteins, BSA is generally recommended.[9][10] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations. |
qPCR Analysis of ER Target Genes
Problem: Inconsistent or high variability in gene expression results.
| Potential Cause | Recommended Solution |
| Poor RNA Quality | Ensure RNA is of high quality and integrity (RIN > 8). Use an appropriate RNA extraction method. |
| Inefficient cDNA Synthesis | Use a high-quality reverse transcriptase and optimize the reaction conditions. |
| Primer/Probe Issues | Validate primer efficiency and specificity. Use primers that span an exon-exon junction to avoid amplification of genomic DNA. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
MTT Cell Viability Assay
Problem: High background or inconsistent absorbance readings.
| Potential Cause | Recommended Solution |
| Interference from Test Compound | Run a control with ER-IN-1 in cell-free media to check for direct reduction of the MTT reagent. |
| Contamination | Ensure aseptic technique to prevent microbial contamination, which can affect metabolic activity.[11] |
| Incomplete Solubilization of Formazan (B1609692) | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient solubilization time.[12] |
| Cell Clumping | Ensure a single-cell suspension is plated to avoid clumps, which can lead to inaccurate results. |
Data Presentation
Table 1: Time-Course Experiment for ERα Protein Levels
| Treatment Time (hours) | ER-IN-1 (10 µM) - ERα Level (Relative to Control) | Vehicle Control - ERα Level |
| 0 | 1.00 | 1.00 |
| 6 | Experimental Data | 1.00 |
| 12 | Experimental Data | 1.00 |
| 24 | Experimental Data | 1.00 |
| 48 | Experimental Data | 1.00 |
| 72 | Experimental Data | 1.00 |
Table 2: Time-Course Experiment for ER Target Gene Expression
| Treatment Time (hours) | Gene | ER-IN-1 (10 µM) - Fold Change | Vehicle Control - Fold Change |
| 6 | TFF1 | Experimental Data | 1.0 |
| PGR | Experimental Data | 1.0 | |
| 12 | TFF1 | Experimental Data | 1.0 |
| PGR | Experimental Data | 1.0 | |
| 24 | TFF1 | Experimental Data | 1.0 |
| PGR | Experimental Data | 1.0 | |
| 48 | TFF1 | Experimental Data | 1.0 |
| PGR | Experimental Data | 1.0 | |
| 72 | TFF1 | Experimental Data | 1.0 |
| PGR | Experimental Data | 1.0 |
Table 3: Dose-Response of ER-IN-1 on Cell Viability (72-hour treatment)
| ER-IN-1 Concentration (µM) | % Cell Viability (Relative to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | Experimental Data |
| 5 | Experimental Data |
| 10 | Experimental Data |
| 25 | Experimental Data |
| 50 | Experimental Data |
Experimental Protocols
Western Blot for ERα
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for TFF1 and PGR
-
RNA Extraction: Extract total RNA from treated cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for TFF1, PGR, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of ER-IN-1 and a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Estrogen Receptor Signaling Pathway and Inhibition by ER-IN-1.
Caption: Workflow for Optimizing ER-IN-1 Treatment Time.
Caption: Logical Flow for Troubleshooting Inconsistent Experimental Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 4. 1. Molecular Mechanism of Estrogen Action and Its Role in Bone Metabolism and Brain Functions [jstage.jst.go.jp]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. origene.com [origene.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Potential off-target effects of Estrogen receptor-IN-1 in cellular assays
Welcome to the Technical Support Center for Estrogen Receptor-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common issues encountered during in vitro cellular assays. As "this compound" is a representative name for a selective estrogen receptor (ER) inhibitor, this guide draws upon the known characteristics of well-established ER modulators such as tamoxifen (B1202) and fulvestrant.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
FAQ 1: We are observing unexpected cellular effects that do not seem to be mediated by the estrogen receptor. What are the potential off-target mechanisms of this compound?
Answer:
This compound, like other selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), may exhibit off-target activities by interacting with other cellular proteins. The primary known off-target mechanisms include:
-
G Protein-Coupled Estrogen Receptor 1 (GPR30/GPER) Activation: this compound may act as an agonist on GPR30, a transmembrane estrogen receptor. This can trigger rapid, non-genomic signaling cascades, including the activation of MAPK and PI3K pathways, which can influence cell proliferation and migration independently of the nuclear estrogen receptors.
-
Interaction with Other Receptors: Some ER inhibitors have been shown to bind to other receptors, which could lead to unexpected pharmacological effects. These may include histamine, muscarinic, and dopamine (B1211576) receptors.[1]
-
ER-Independent Effects on Cellular Processes: At higher concentrations, some ER inhibitors can induce cellular stress responses or interfere with other signaling pathways in an ER-independent manner.
Troubleshooting Guide: Unexpected Cellular Effects
Issue: Your experimental results suggest off-target effects, such as ER-negative cells responding to the inhibitor or observing signaling pathway activation inconsistent with ER modulation.
| Potential Cause | Troubleshooting Steps |
| GPR30 Activation | 1. Test in GPR30-negative cells: If available, use a cell line that does not express GPR30 to see if the effect persists. 2. Use a GPR30 antagonist: Co-treat cells with this compound and a specific GPR30 antagonist (e.g., G15) to see if the unexpected effect is blocked.[2] 3. Monitor GPR30 signaling: Assay for downstream effectors of GPR30 signaling, such as ERK1/2 phosphorylation.[3][4] |
| Binding to Other Receptors | 1. Literature Review: Search for known off-target interactions of similar classes of ER inhibitors. 2. Competitive Binding Assays: If a specific off-target is suspected, perform competitive binding assays with known ligands for that receptor. |
| High Inhibitor Concentration | 1. Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration that inhibits ER activity. Use concentrations at or below the IC50 for on-target activity in subsequent experiments. 2. Cytotoxicity Assay: Run a cytotoxicity assay (e.g., MTT or LDH release) to ensure the observed effects are not due to general cellular toxicity at the concentrations used. |
| Solvent Effects | 1. Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. 2. Solvent Concentration: Keep the final solvent concentration in the culture medium as low as possible (typically <0.1%). |
Data Presentation: Off-Target Activities of Common ER Inhibitors
The following table summarizes the known off-target binding affinities for well-characterized estrogen receptor inhibitors, which can serve as a reference for the potential off-target profile of this compound.
| Inhibitor | Off-Target | Binding Affinity (Ki in nM) | Reference |
| Tamoxifen | Histamine H1 Receptor | 8.3 | [5] |
| Dopamine D2 Receptor | 1340 | [1] | |
| Muscarinic M1 Receptor | 1800 | [1] | |
| Muscarinic M2 Receptor | 2000 | [1] | |
| Muscarinic M3 Receptor | 1300 | [1] | |
| Muscarinic M4 Receptor | 2000 | [1] | |
| Muscarinic M5 Receptor | 1700 | [1] | |
| Fulvestrant | GPR30 | ~20 (Binding affinity) | [2] |
| Raloxifene | GPR30 | Minimal binding (>10,000) | [2] |
Note: Data for off-target binding affinities can vary between studies due to different experimental conditions.
Mandatory Visualization
Diagram 1: Potential On-Target and Off-Target Signaling of this compound
On- and off-target pathways of this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent ERα Degradation
Workflow for troubleshooting inconsistent ERα degradation.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped serum (for hormone starvation)
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against ERα (e.g., 1:1000 dilution)
-
Primary antibody for loading control (e.g., β-actin, GAPDH; 1:5000)
-
HRP-conjugated secondary antibody (e.g., 1:2000 dilution)[6]
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to attach and reach 70-80% confluency.[7]
-
(Optional) For hormone starvation, replace the medium with phenol red-free medium containing charcoal-stripped serum for 24 hours.
-
Treat cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., fulvestrant). For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding this compound.[8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7]
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.[7]
-
Run the gel at 100-120 V until the dye front reaches the bottom.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-ERα antibody and a loading control antibody overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Protocol 2: ERE-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit estrogen-induced transcriptional activity.
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
ERE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Phenol red-free medium with charcoal-stripped serum (CS-FBS)
-
This compound
-
17β-estradiol (E2)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed MCF-7 cells in a 96-well plate at a density that will be optimal for transfection (e.g., 1-2 x 10^4 cells per well).[9]
-
Allow cells to attach overnight.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh phenol red-free medium containing 1% CS-FBS.[9]
-
Treat the cells with a range of concentrations of this compound in the presence of a constant, sub-maximal concentration of E2 (e.g., 0.1 nM).[9]
-
Include appropriate controls: vehicle (DMSO), E2 alone, and this compound alone.
-
Incubate the plate for 24 hours at 37°C.[9]
-
-
Cell Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., MCF-7)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the experimental wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vivo Effects of a GPR30 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumorsci.org [tumorsci.org]
- 4. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of Estrogen Receptor-IN-1
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of Estrogen receptor-IN-1. Given the limited specific information available for a compound with this exact name, the advice provided is based on established methods for assessing the cytotoxicity of estrogen receptor (ER) inhibitors and other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its likely mechanism of action?
A1: While specific data for "this compound" is not prominent in publicly available literature, it is presumed to be an inhibitor of the estrogen receptor. Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus and regulate gene expression.[1][2] This signaling can promote cell proliferation and inhibit apoptosis in hormone-dependent cancers.[3][4][5] An inhibitor would block these effects, leading to cell cycle arrest and induction of apoptosis.
Q2: What are the common methods to assess the cytotoxicity of an estrogen receptor inhibitor?
A2: Several in vitro assays are commonly used to measure cytotoxicity. These include:
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
ATP-Based Viability Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies ATP, an indicator of metabolically active cells.
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue Exclusion): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or the inability of non-viable cells to exclude a dye.
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): These assays detect specific markers of programmed cell death.
Q3: What is a typical IC50 value for an estrogen receptor inhibitor?
A3: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce a biological process by 50%, can vary significantly depending on the cell line, the specific compound, and the assay conditions. For example, IC50 values for different compounds can range from nanomolar to micromolar concentrations.[6]
Q4: How can I troubleshoot high background noise in my cytotoxicity assay?
A4: High background noise can be caused by several factors, including microbial contamination, precipitates from the test compound, or interference of the compound with the assay reagents. Ensure sterile technique, check the solubility of your compound in the assay medium, and run controls without cells to test for direct compound interference.
Q5: My IC50 values are inconsistent across experiments. What could be the cause?
A5: Inconsistent IC50 values can arise from variability in cell seeding density, differences in cell passage number and metabolic state, or instability of the compound.[7] Standardizing cell culture and assay procedures is crucial for reproducibility.
Q6: How does serum concentration in the culture medium affect the cytotoxicity of this compound?
A6: Components in serum, such as proteins, can bind to the test compound, reducing its effective concentration and leading to an underestimation of its cytotoxicity. It is important to maintain a consistent serum concentration across all experiments or consider using serum-free medium if appropriate for your cell line.
Troubleshooting Guides
Problem: High Variability in Assay Results
| Potential Cause | Solution |
| Inconsistent cell seeding | Use a cell counter for accurate seeding and ensure even cell distribution in wells. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Variation in incubation times | Standardize all incubation periods precisely. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Problem: No Dose-Dependent Cytotoxicity Observed
| Potential Cause | Solution |
| Compound inactivity | Verify the identity and purity of the compound. |
| Compound precipitation | Check for precipitation at high concentrations and consider using a different solvent or lower concentration range.[7] |
| Incorrect dose range | Perform a wider range of concentrations to capture the dose-response curve. |
| Cell line resistance | Use a sensitive, ER-positive cell line (e.g., MCF-7) as a positive control. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).[7]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Signaling Pathways
The inhibition of the estrogen receptor can induce apoptosis through various signaling cascades.
Caption: Estrogen receptor signaling pathway and point of inhibition.
Inhibition of the estrogen receptor can lead to the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified intrinsic apoptosis pathway induced by ER inhibition.
Experimental Workflow
A typical workflow for assessing the cytotoxicity of a novel compound is outlined below.
Caption: General workflow for assessing the cytotoxicity of a compound.
Data Summary
The following table provides hypothetical IC50 values for an estrogen receptor inhibitor in various breast cancer cell lines to illustrate how such data can be presented.
Table 1: Example IC50 Values of an Estrogen Receptor Inhibitor
| Cell Line | Estrogen Receptor Status | IC50 (µM) - 48h | IC50 (µM) - 72h |
| MCF-7 | ER-positive | 5.2 | 2.8 |
| T-47D | ER-positive | 8.1 | 4.5 |
| MDA-MB-231 | ER-negative | > 50 | > 50 |
| SK-BR-3 | ER-negative | > 50 | > 50 |
References
- 1. youtube.com [youtube.com]
- 2. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 3. Estrogen Receptors-Mediated Apoptosis in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen regulation of apoptosis: how can one hormone stimulate and inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Overcoming solubility issues with Estrogen receptor-IN-1 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Estrogen receptor-IN-1 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of estrogen receptors (ER), specifically ERα and ERβ, with IC50 values of 13 µM and 5 µM, respectively[1]. Estrogen receptors are transcription factors that, upon binding to estrogen, translocate to the nucleus, bind to estrogen response elements (EREs) on DNA, and regulate the transcription of target genes[2][3][4][5]. By inhibiting these receptors, this compound blocks these downstream signaling pathways.
Q2: I am experiencing difficulty dissolving this compound for my in vivo experiment. What are the recommended solvents?
This compound is a poorly water-soluble compound, which presents a significant challenge for in vivo studies. Common approaches to address this include the use of co-solvents, surfactants, and complexing agents. For detailed formulation protocols, please refer to the Troubleshooting Guide below.
Q3: Are there concerns about the toxicity of solvents like DMSO in animal studies?
Yes, while Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many poorly soluble compounds, it can exhibit toxicity at higher concentrations[6][7][8]. Researchers should be cautious and use the lowest effective concentration of DMSO. It is also recommended to include a vehicle-only control group in your experiment to assess any solvent-specific effects[7]. Some studies suggest that DMSO concentrations should be kept below 10% to minimize toxicity[7]. Alternatives to DMSO are available and are discussed in the formulation protocols.
Q4: Can I use sonication or heat to help dissolve the compound?
Yes, if you observe precipitation or phase separation during the preparation of your formulation, gentle heating and/or sonication can be used to aid in dissolution[1]. However, it is crucial to ensure that the compound is stable under these conditions and to allow the solution to cool to room temperature before administration.
Troubleshooting Guide: Formulation Protocols for In Vivo Studies
The following tables summarize recommended formulations for administering this compound in vivo. These protocols are designed to enhance the solubility and bioavailability of the compound.
Formulation Options
| Formulation Component | Protocol 1: Co-solvent/Surfactant | Protocol 2: Cyclodextrin-based | Protocol 3: Oil-based |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | - | 90% Corn oil |
| Surfactant | 5% Tween-80 | - | - |
| Complexing Agent | - | 90% of 20% SBE-β-CD in Saline | - |
| Vehicle | 45% Saline | - | - |
| Achievable Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Resulting Solution | Clear | Clear | Clear |
| Note | - | - | Use with caution for dosing periods exceeding half a month[1]. |
Data summarized from MedchemExpress[1]
Detailed Experimental Protocols
Protocol 1: Co-solvent/Surfactant Formulation
This protocol utilizes a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to improve the solubility of this compound.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride)
Procedure (to prepare 1 mL of formulation):
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly.
-
If any precipitation is observed, gentle warming or sonication can be applied until the solution is clear[1]. Allow the solution to cool to room temperature before use.
Protocol 2: Cyclodextrin-Based Formulation
This method uses a modified cyclodextrin, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with the drug, thereby increasing its aqueous solubility[9][10][11].
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
Procedure (to prepare 1 mL of formulation):
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in Saline to the tube.
-
Mix thoroughly until a clear solution is obtained[1].
Protocol 3: Oil-Based Formulation
For certain routes of administration, an oil-based formulation can be suitable.
Materials:
-
This compound
-
DMSO
-
Corn oil
Procedure (to prepare 1 mL of formulation):
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of Corn oil to the tube.
-
Mix thoroughly until the solution is homogenous[1].
-
Note: This formulation should be used with caution for long-term studies (exceeding half a month)[1].
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway of the Estrogen Receptor.
Experimental Workflow
Caption: General workflow for preparing this compound formulations.
Troubleshooting Logic
Caption: Troubleshooting flowchart for formulation precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. gnpublication.org [gnpublication.org]
- 7. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Managing degradation of Estrogen receptor-IN-1 in solution
Technical Support Center: Estrogen Receptor-IN-1
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.[1][2][3][4][5][6] It is advisable to use anhydrous DMSO to minimize degradation, as the compound can be sensitive to moisture.[7]
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue for hydrophobic molecules. When the DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution if its aqueous solubility limit is exceeded.[7][8][9] Here are some steps to troubleshoot this:
-
Make an intermediate dilution: Instead of adding the highly concentrated DMSO stock directly to your medium, first, create an intermediate dilution of the stock in DMSO. Then, add this intermediate dilution to your pre-warmed medium while gently vortexing.[1][7]
-
Lower the final concentration: The concentration of this compound in your experiment may be too high. Try using a lower final concentration.
-
Increase the final DMSO concentration: While it's best to keep the final DMSO concentration below 0.1% to avoid off-target effects, some cell lines can tolerate up to 0.5%.[10] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
Q3: How should I store my this compound stock solutions?
A3: Proper storage is crucial for maintaining the compound's stability.[4][11][12][13][14] For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C. For short-term storage, -20°C is acceptable.[2][3][4][5][6] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[4][11][13] It is best practice to aliquot the stock solution into single-use vials.[4][11][12][13]
Q4: I am observing inconsistent results in my experiments. Could my this compound be degrading in the cell culture medium?
A4: It is possible for small molecules to be unstable in cell culture medium over time. To check for degradation, you can perform a stability assessment using High-Performance Liquid Chromatography (HPLC).[15][16][17][18][19] This involves incubating the compound in your experimental medium at 37°C and analyzing samples at different time points (e.g., 0, 24, 48 hours). A decrease in the parent compound's peak area over time indicates degradation.[10]
Q5: Can light exposure affect the stability of this compound?
A5: Yes, some estrogen receptor modulators are known to be sensitive to light.[20] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping vials in foil.[20][21]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Cloudiness or visible particles in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected compound activity.
Troubleshooting Workflow:
Issue 2: Loss of Compound Activity
Symptoms:
-
Reduced or no biological effect of this compound in assays.
-
Inconsistent results between experiments or with previously obtained data.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | Store stock solutions in single-use aliquots at -80°C to avoid freeze-thaw cycles. Protect from light.[4][11][13][20] |
| Incorrect Stock Concentration | Verify the concentration of your stock solution. If possible, confirm by a quantitative method like HPLC. |
| Instability in Assay Medium | Perform an HPLC stability study to determine the half-life of the compound in your specific medium and conditions.[10] If unstable, consider shorter incubation times or replenishing the compound during the experiment. |
| Improper Handling | Ensure the vial of solid compound is at room temperature before opening to prevent condensation. Use anhydrous DMSO for stock preparation.[4][7] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | ≥ 2 years |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL |
| Ethanol | ~30 mg/mL |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the required amount of the solid compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]
Protocol 2: HPLC-Based Stability Assessment in Cell Culture Medium
-
Prepare Initial Sample (T=0): Dilute the this compound stock solution into your complete cell culture medium to the final working concentration. Immediately take an aliquot and mix it with an equal volume of cold acetonitrile (B52724) to precipitate proteins. Centrifuge the sample and transfer the supernatant to an HPLC vial.[10]
-
Incubate Sample: Incubate the remaining medium containing the compound under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Prepare Time-Point Samples: At desired time points (e.g., 2, 6, 12, 24, 48 hours), take aliquots and process them as described in step 1.
-
HPLC Analysis: Analyze all samples by reverse-phase HPLC with UV detection at the compound's maximum absorbance wavelength.[15][16][17][18][19]
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation.[10]
Visualizations
Estrogen Receptor Signaling Pathway
The estrogen receptor (ER) can be activated through genomic and non-genomic pathways. In the classical genomic pathway, estrogen binds to ER in the nucleus, leading to dimerization and binding to Estrogen Response Elements (EREs) on DNA, which regulates gene transcription.[22][23][24][25] The non-genomic pathway involves membrane-associated ERs that can activate various kinase cascades, such as the PI3K/AKT and MAPK pathways.[22][23][24]
Factors Affecting Compound Stability in Solution
Several factors can influence the stability of a small molecule inhibitor in solution. Understanding these can help in designing experiments and interpreting results.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. genextgenomics.com [genextgenomics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 14. susupport.com [susupport.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mskcc.org [mskcc.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Novel Estrogen Receptor Inhibitor-X Dosage for Xenograft Models
Welcome to the technical support center for optimizing the dosage of Novel Estrogen Receptor Inhibitor-X in xenograft models. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and executing successful preclinical studies.
Disclaimer: "Novel Estrogen Receptor Inhibitor-X" is a hypothetical compound used for illustrative purposes. The protocols and data presented are based on general principles for developing estrogen receptor-targeted therapies in xenograft models and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Novel Estrogen Receptor Inhibitor-X?
A1: Novel Estrogen Receptor Inhibitor-X is a potent and selective antagonist of the estrogen receptor (ER). Its primary mechanism involves binding to ERα and ERβ, preventing the conformational changes necessary for receptor dimerization and subsequent binding to estrogen response elements (EREs) in the DNA.[1][2][3] This blockade of the classical genomic pathway inhibits the transcription of estrogen-dependent genes that drive tumor cell proliferation.[4][5] Some evidence also suggests that it may promote receptor degradation, characteristic of a selective estrogen receptor degrader (SERD).
Q2: Which xenograft models are most suitable for testing Novel Estrogen Receptor Inhibitor-X?
A2: Patient-derived xenograft (PDX) models from ER-positive breast cancers are highly recommended as they preserve the heterogeneity of the original tumor.[6] Cell line-derived xenograft (CDX) models using established ER-positive breast cancer cell lines (e.g., MCF-7, T-47D) are also valuable, particularly for initial efficacy and dose-ranging studies. It is crucial to use immunodeficient mouse strains, such as NOD-SCID or NSG mice, to prevent graft rejection.
Q3: Is estrogen supplementation required for the xenograft models?
A3: Yes, for most ER-positive xenograft models, sustained estrogen supplementation is necessary to support tumor growth.[7][8] This is typically achieved through the subcutaneous implantation of slow-release estradiol (B170435) pellets. The absence of estrogen can lead to tumor dormancy or regression, which would interfere with the assessment of the inhibitor's efficacy.[7]
Q4: What are the recommended starting doses for Novel ER Inhibitor-X in a xenograft study?
A4: Initial dose selection should be informed by in vitro potency data (e.g., IC50 values) and any available pharmacokinetic (PK) and toxicology data. A common approach is to start with a dose predicted to achieve plasma concentrations several-fold higher than the in vitro IC50. A dose-ranging study is essential to determine the optimal balance between anti-tumor activity and tolerability.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in tumor growth within the same treatment group. | Inconsistent drug administration; variability in initial tumor size; animal health issues. | Ensure consistent formulation and administration techniques.[9] Randomize animals into groups only after tumors have reached a predetermined size (e.g., 100-150 mm³).[10] Monitor animal health closely and exclude outliers with justifiable cause. Increase the number of animals per group to increase statistical power. |
| Lack of tumor growth inhibition at expected efficacious doses. | Suboptimal drug exposure (poor bioavailability, rapid metabolism); intrinsic or acquired resistance of the tumor model. | Perform pharmacokinetic analysis to confirm adequate drug levels in plasma and tumor tissue. Verify ER expression in the xenograft tumors. Consider testing a different ER-positive xenograft model.[9] Evaluate alternative dosing schedules (e.g., more frequent administration). |
| Significant animal toxicity (e.g., weight loss, lethargy). | The dose is above the maximum tolerated dose (MTD). | Reduce the dose of Novel ER Inhibitor-X.[6] Consider a different dosing schedule (e.g., intermittent dosing) to allow for recovery between treatments. Monitor animals daily for clinical signs of toxicity. |
| Tumor regression in the vehicle control group. | The xenograft model is not robustly estrogen-dependent; issues with estrogen supplementation. | Ensure the estradiol pellets are providing a consistent release of hormone. Confirm the estrogen dependency of the tumor model in a pilot study. |
Data Presentation
Table 1: Hypothetical Dose-Ranging Study of Novel ER Inhibitor-X in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Daily (PO) | 0 | +5.2 |
| Novel ER Inhibitor-X | 10 | Daily (PO) | 45 | +2.1 |
| Novel ER Inhibitor-X | 30 | Daily (PO) | 85 | -3.5 |
| Novel ER Inhibitor-X | 100 | Daily (PO) | 95 | -12.8* |
*Indicates significant toxicity.
Table 2: Comparison of Dosing Schedules for Novel ER Inhibitor-X (30 mg/kg) in a PDX Model
| Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Daily (PO) | 88 | -4.1 |
| Twice Daily (PO, 15 mg/kg each) | 92 | -5.3 |
| Intermittent (5 days on, 2 days off) | 85 | -1.5 |
Experimental Protocols
Protocol 1: Establishment of an ER-Positive Breast Cancer Xenograft Model
-
Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) in the recommended medium until they reach 70-80% confluency.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old.
-
Estrogen Supplementation: One day prior to cell implantation, subcutaneously implant a 17β-estradiol slow-release pellet (e.g., 0.72 mg, 60-day release) on the dorsal side, away from the implantation site.
-
Cell Implantation: Harvest and resuspend the cancer cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[9]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[10]
Protocol 2: Formulation and Administration of Novel ER Inhibitor-X
-
Vehicle Preparation: A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in sterile water.
-
Drug Formulation: Calculate the required amount of Novel ER Inhibitor-X for the desired concentration. Create a homogenous suspension in the vehicle by sonication or vigorous vortexing immediately before administration.
-
Administration: Administer the formulation via oral gavage at a volume of 10 µL/g of body weight.
-
Monitoring: Monitor the animals for any acute adverse reactions following administration.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. High-Dose Estrogen and Clinical Selective Estrogen Receptor Modulators Induce Growth Arrest, p21, and p53 in Primate Ovarian Surface Epithelial Cells | Journal Article | PNNL [pnnl.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Steroid Hormone Receptor Positive Breast Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiocdmo.com [probiocdmo.com]
- 8. Patient-derived luminal breast cancer xenografts retain hormone receptor heterogeneity and help define unique estrogen-dependent gene signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ER (ESTROGEN RECEPTOR) - NuRCaMeIn [ub.edu]
- 10. communities.springernature.com [communities.springernature.com]
Validation & Comparative
Estrogen receptor-IN-1 versus Fulvestrant for inducing ER degradation
A comparative guide to estrogen receptor degradation: Analyzing Fulvestrant in the context of emerging ER-targeting compounds.
This guide provides a detailed overview of Fulvestrant, a well-established selective estrogen receptor (ER) degrader (SERD), and addresses the current landscape of ER-targeting compounds, including ER inhibitors and novel degraders. A direct quantitative comparison between Estrogen receptor-IN-1 and Fulvestrant for ER degradation is not feasible based on publicly available data, as this compound is characterized as an ER inhibitor rather than a degrader. Similarly, detailed experimental data for another compound, "ER degrader 1," is limited, precluding a direct, data-rich comparison.
Therefore, this guide will focus on the established mechanisms and experimental evaluation of Fulvestrant, providing researchers, scientists, and drug development professionals with a solid baseline for understanding ER degradation.
Fulvestrant: A Profile of an ER Degrader
Fulvestrant is a steroidal antiestrogen (B12405530) that functions as a selective estrogen receptor degrader (SERD). Its primary mechanism of action involves binding to the estrogen receptor, which induces a conformational change. This change inhibits receptor dimerization and nuclear translocation, and most critically, targets the receptor for proteasomal degradation.[1][2][3][4] This dual action of blocking ER functionality and promoting its degradation leads to a significant reduction in ER signaling, which is crucial for the growth of ER-positive cancer cells.[2]
Mechanism of Action of Fulvestrant
Fulvestrant binds competitively to the estrogen receptor, preventing the binding of estradiol. The resulting Fulvestrant-ER complex is unstable, leading to its recognition by the cellular ubiquitin-proteasome pathway.[2] Ubiquitin ligases tag the ER protein with ubiquitin molecules, marking it for destruction by the proteasome.[2] This leads to a decrease in the overall cellular levels of ER protein.
Caption: Mechanism of Fulvestrant-induced ER degradation.
Quantitative Data for Fulvestrant
The efficacy of Fulvestrant is typically characterized by its ability to inhibit the growth of ER-positive cancer cell lines and to degrade the ER protein.
| Parameter | Cell Line | Value | Remarks |
| IC50 (Growth Inhibition) | MCF-7 | 0.29 nM | Fulvestrant effectively inhibits the proliferation of ER-positive breast cancer cells. |
| ER Degradation | MCF-7 | >70% degradation at 100 nM | Significant degradation of ER protein is observed after treatment with Fulvestrant. |
| Binding Affinity (IC50) | ER | 0.94 nM | High binding affinity for the estrogen receptor. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of ER degraders like Fulvestrant.
Western Blotting for ER Degradation
This protocol is used to quantify the reduction in ER protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Fulvestrant (e.g., 1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ER degradation relative to the vehicle-treated control.
Caption: Workflow for assessing ER degradation by Western Blot.
Cell Viability Assay (MTT/WST-1)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of the compound.
1. Cell Seeding:
-
Seed ER-positive cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of Fulvestrant or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. Reagent Incubation:
-
Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
4. Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.
Concluding Remarks
Fulvestrant remains a cornerstone in the treatment of ER-positive breast cancer and a benchmark for the development of new ER degraders. While a direct comparison with "this compound" on the basis of degradation is not appropriate due to its inhibitory mechanism, the field is rapidly advancing. The limitations of Fulvestrant, such as its poor oral bioavailability, have spurred the development of orally available SERDs and novel degradation technologies like Proteolysis-Targeting Chimeras (PROTACs). These next-generation degraders aim to achieve more complete and sustained ER degradation, potentially overcoming resistance to existing therapies. Rigorous and standardized experimental protocols, as detailed in this guide, are essential for the preclinical evaluation and comparison of these emerging therapeutic agents.
References
A Head-to-Head Comparison of Estrogen Receptor-IN-1 and Other Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Estrogen receptor-IN-1 and other prominent Selective Estrogen Receptor Degraders (SERDs). The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical and clinical research.
Introduction to SERDs and this compound
Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen receptor (ER) but also induce its degradation. This dual mechanism of action offers a potential advantage over selective estrogen receptor modulators (SERMs) by eliminating the receptor protein, thereby abrogating both ligand-dependent and -independent signaling pathways that can drive resistance to endocrine therapies.
The first-in-class SERD, fulvestrant (B1683766), has been a cornerstone of treatment for ER-positive breast cancer. However, its poor oral bioavailability and intramuscular route of administration have prompted the development of a new generation of orally bioavailable SERDs. This compound is a novel small molecule inhibitor of the estrogen receptor. This guide compares its in vitro activity with that of fulvestrant and other next-generation SERDs currently in various stages of development and clinical use, such as elacestrant, giredestrant, camizestrant, and the PROTAC degrader vepdegestrant.
Quantitative Performance Comparison
The following tables summarize the key in vitro performance metrics of this compound and other selected SERDs. Data has been compiled from various preclinical studies to provide a comparative overview of their potency in estrogen receptor binding and degradation.
Table 1: Estrogen Receptor Binding Affinity and Cellular Potency
| Compound | Target | Assay Type | IC50 / Ki (nM) | Cell Line | Reference |
| This compound | ERα | Inhibition | 13,000 | - | [1] |
| ERβ | Inhibition | 5,000 | - | [1] | |
| Fulvestrant | ERα | Binding Affinity (Ki) | 0.29 | - | |
| ERα | Proliferation (IC50) | 0.28 | MCF-7 | ||
| Elacestrant | ERα | Inhibition (IC50) | 48 | - | [2] |
| ERβ | Inhibition (IC50) | 870 | - | [2] | |
| Giredestrant | ERα | Binding Affinity (IC50) | 6.1 | - | [3] |
| ERβ | Binding Affinity (IC50) | 8.8 | - | [3] | |
| Camizestrant | ERα | Binding Affinity vs. Estradiol | - | - | |
| Vepdegestrant (ARV-471) | ERα | Antagonism (IC50) | 1.1 | T47D-KBluc | [4] |
| ERα | Proliferation (GI50) | 3.3 | MCF-7 | [5] |
Note: IC50 values for this compound are in the micromolar range, indicating significantly lower potency compared to other listed SERDs which are active in the nanomolar range.
Table 2: Estrogen Receptor Degradation Efficacy
| Compound | Target | Assay Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Fulvestrant | ERα | Western Blot | - | ~50-90 | MCF-7 | [6][7] |
| Elacestrant | ERα | Western Blot | - | >90 | MCF-7 | [8] |
| Giredestrant | ERα | Proteasome-mediated | - | - | - | [9][10] |
| Camizestrant | ERα | Western Blot | - | >90 | MCF-7 | [11] |
| Vepdegestrant (ARV-471) | ERα | In-cell Western | 0.9 | 95 | MCF-7 | [4] |
| ERα | Western Blot | ~1 | >90 | Multiple | [4] |
Note: While specific degradation data for this compound is not available, its characterization as an ER inhibitor suggests a primary role in blocking receptor function rather than inducing degradation. The other listed compounds demonstrate potent ER degradation capabilities.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for evaluating SERDs.
Figure 1. Estrogen receptor signaling pathway and mechanism of SERD action.
Figure 2. General experimental workflow for the evaluation of SERDs.
Experimental Protocols
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the estrogen receptor.
Methodology:
-
Preparation of ER Source: Rat uterine cytosol or recombinant human ERα can be used as the source of the estrogen receptor.[8]
-
Competitive Binding: A constant concentration of a radiolabeled estrogen, such as [3H]estradiol, is incubated with the ER source in the presence of increasing concentrations of the test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Techniques such as hydroxylapatite (HAP) precipitation or size-exclusion chromatography are used to separate the receptor-bound radioligand from the free radioligand.[8]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the effect of a SERD on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight.[12][13]
-
Compound Treatment: The cells are treated with a range of concentrations of the test SERD. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 3 to 7 days.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo, which measures metabolic activity.
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of growth inhibition against the log concentration of the compound.
Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein induced by a SERD.
Methodology:
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of the SERD for a specified time (e.g., 24, 48, or 72 hours).[12]
-
Cell Lysis: The cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the ERα and loading control bands is quantified using densitometry software. The level of ERα is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) can be determined from a dose-response curve.[4]
Conclusion
This comparative guide highlights the significant differences in potency and mechanism of action among various SERDs. This compound demonstrates inhibitory activity against ERα and ERβ in the micromolar range, suggesting it is a less potent inhibitor compared to the nanomolar and sub-nanomolar activities of next-generation SERDs like elacestrant, giredestrant, camizestrant, and vepdegestrant.
The advanced SERDs not only exhibit high binding affinity but also induce profound degradation of the estrogen receptor, a key mechanistic advantage. Vepdegestrant, a PROTAC degrader, shows particularly high efficacy in ER degradation, with a DC50 in the low nanomolar range.
The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other novel SERDs. Researchers are encouraged to utilize these methodologies to generate robust and comparable data to guide their drug discovery and development efforts in the field of endocrine therapies.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. ovid.com [ovid.com]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Cell proliferation assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of Tamoxifen and its Metabolite, 4-Hydroxytamoxifen, with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the selective estrogen receptor modulator (SERM), Tamoxifen (B1202), and its active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), with other nuclear receptors. Understanding the off-target interactions of therapeutic compounds is critical for a comprehensive assessment of their pharmacological profile, including potential side effects and alternative therapeutic applications. This document summarizes available quantitative data on binding affinities, details the experimental methodologies used for their determination, and presents visual diagrams of key signaling pathways and experimental workflows.
Quantitative Comparison of Nuclear Receptor Cross-Reactivity
While Tamoxifen and its metabolites are primarily targeted to the Estrogen Receptor (ER), studies have revealed interactions with other members of the nuclear receptor superfamily, most notably the Estrogen-Related Receptors (ERRs). The following table summarizes the binding affinities of Tamoxifen and 4-OHT for various nuclear receptors. Data for cross-reactivity with androgen, progesterone, and glucocorticoid receptors is limited in publicly available literature, highlighting an area for further investigation.
| Target Nuclear Receptor | Ligand | Binding Affinity (Kᵢ, nM) | Functional Effect |
| Estrogen Receptor α (ERα) | 4-Hydroxytamoxifen | High (comparable to Estradiol) | Antagonist/Partial Agonist |
| Tamoxifen | Lower than 4-OHT | Antagonist/Partial Agonist | |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | 75[1][2] | Inverse Agonist[1][2] |
| Tamoxifen | 870[1][2] | Weak Inhibitor[1][2] | |
| Estrogen-Related Receptor β (ERRβ) | 4-Hydroxytamoxifen | Binds and inhibits | Inverse Agonist[3][4] |
| Tamoxifen | - | - | |
| Androgen Receptor (AR) | Tamoxifen | No significant binding reported | Indirect effects observed |
| Progesterone Receptor (PR) | Tamoxifen | No direct binding reported | Can modulate PR expression[5] |
| Glucocorticoid Receptor (GR) | Tamoxifen | No direct binding reported | Indirect antagonistic effects[6] |
Absence of data is indicated by "-". It is important to note that the lack of reported high-affinity binding does not entirely exclude the possibility of weaker or indirect interactions.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying these interactions and the methods used to study them, the following diagrams illustrate the signaling pathway of ERRγ and the workflows for key experimental assays.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of tamoxifen on steroid hormone receptors and hormone concentration and the results of DNA analysis by flow cytometry in endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects: Estrogen Receptor-IN-1 vs. Fulvestrant
A detailed comparison of the off-target effects of Estrogen receptor-IN-1 and the established breast cancer drug Fulvestrant is currently hampered by the limited publicly available data on this compound. While Fulvestrant's off-target profile has been characterized, particularly its activity on the G protein-coupled estrogen receptor (GPER), a comprehensive off-target assessment for this compound is not readily accessible in the scientific literature.
This guide aims to provide a comparative overview of the known off-target effects of these two estrogen receptor (ER) antagonists. However, due to the scarcity of information on this compound, this comparison will primarily focus on the well-documented off-target activities of Fulvestrant, with the currently available information for this compound presented for context.
Introduction to the Compounds
This compound , also identified as compound 16 in scientific literature, is a potent inhibitor of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Its mechanism of action beyond direct ER inhibition is not yet extensively described in publicly accessible research.
Fulvestrant , marketed under the brand name Faslodex, is a selective estrogen receptor degrader (SERD).[2] It functions by binding to the estrogen receptor and promoting its degradation, thereby completely ablating ER signaling.[3][4] It is an established therapy for hormone receptor-positive metastatic breast cancer.[4]
On-Target Activity
A direct comparison of the on-target potency of the two compounds reveals differences in their inhibitory concentrations.
| Compound | Target | IC₅₀ |
| This compound | ERα | 13 µM[1] |
| ERβ | 5 µM[1] | |
| Fulvestrant | ER | 9.4 nM[3] |
Table 1: On-Target Potency of this compound and Fulvestrant. This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of both compounds against their primary targets, ERα and ERβ.
Off-Target Effects: A Tale of Two Data Sets
A significant disparity exists in the available data regarding the off-target effects of this compound and Fulvestrant.
This compound: An Uncharted Territory
Currently, there is no publicly available data from comprehensive off-target screening panels, such as kinase profiling or safety pharmacology assays, for this compound. The primary source of information identifies it as an ER antagonist but does not delve into its interactions with other cellular targets.[3] Without such data, a thorough assessment of its off-target effects and a direct comparison with Fulvestrant is not feasible.
Fulvestrant: GPER-Mediated Immunomodulation as a Key Off-Target Effect
In contrast to the lack of data for this compound, a notable off-target effect of Fulvestrant has been identified: its agonistic activity on the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3][5] This interaction has been shown to have significant biological consequences, particularly in the context of cancer immunology.
Activation of GPER by Fulvestrant can sensitize both ER-positive and ER-negative breast cancer cells to immune-mediated killing by natural killer (NK) cells.[5][6] This off-target effect represents a potentially beneficial therapeutic mechanism that is independent of its primary ER-degrading activity.
Signaling Pathways and Experimental Workflows
To visualize the known mechanisms and experimental approaches for studying these compounds, the following diagrams are provided.
Figure 1: Mechanism of Action of Fulvestrant. This diagram illustrates the dual action of Fulvestrant as a selective estrogen receptor degrader (SERD) and a GPER agonist.
Figure 2: Experimental Workflow for Off-Target Profiling. This diagram outlines key experimental assays used to characterize the off-target effects of a compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are summaries of key experimental protocols relevant to assessing the off-target effects discussed.
GPER Signaling Assay (Calcium Flux)
This protocol is designed to measure the activation of GPER by a test compound, such as Fulvestrant, by detecting changes in intracellular calcium levels.
-
Cell Culture: Culture a cell line known to express GPER (e.g., SKBR3 breast cancer cells) in appropriate media.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Treatment: Add the test compound at various concentrations to the loaded cells.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates a rise in intracellular calcium, suggesting GPER activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the half-maximal effective concentration (EC₅₀).
Natural Killer (NK) Cell-Mediated Cytotoxicity Assay
This assay evaluates the ability of a test compound to sensitize target cancer cells to killing by NK cells.
-
Cell Preparation:
-
Target Cells: Culture the desired cancer cell line (e.g., ER+ or ER- breast cancer cells). Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector Cells: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line (e.g., NK-92).
-
-
Co-culture: Co-culture the labeled target cells with the NK cells at various effector-to-target (E:T) ratios in the presence or absence of the test compound.
-
Incubation: Incubate the co-culture for a defined period (e.g., 4-18 hours) to allow for cell killing.
-
Measurement of Cytotoxicity:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.
-
Radioactivity-based: Measure the release of the radioactive isotope from lysed target cells into the supernatant using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis based on the amount of released label, correcting for spontaneous release.
Conclusion
The comparison of off-target effects between this compound and Fulvestrant is currently one-sided due to the lack of publicly available data for the former. Fulvestrant's off-target agonism of GPER, leading to enhanced anti-tumor immunity, is a significant finding that adds another layer to its therapeutic profile. To enable a comprehensive and objective comparison, further studies are required to elucidate the selectivity and potential off-target interactions of this compound. Researchers and drug development professionals are encouraged to conduct and publish such data to facilitate a more complete understanding of the pharmacological profiles of novel estrogen receptor modulators.
References
- 1. Estrogen receptor 1 chromatin profiling in human breast tumors reveals high inter-patient heterogeneity with enrichment of risk SNPs and enhancer activity at most-conserved regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine boranes as less hydrophobic building blocks than alkanes and silanes: Structure-property relationship and estrogen-receptor-modulating potency of 4-phosphinophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Modulation of Estrogen Receptor-Dependent Gene Transcription: A Comparative Analysis
A comparative guide for researchers, scientists, and drug development professionals on the validation of compounds targeting Estrogen Receptor (ER)-dependent gene transcription. While specific data for a compound designated "Estrogen receptor-IN-1" is not publicly available, this guide provides a framework for such a validation by comparing two well-characterized ER modulators: Tamoxifen, a Selective Estrogen Receptor Modulator (SERM), and Fulvestrant, a Selective Estrogen Receptor Degrader (SERD).
The estrogen receptor (ER) is a key regulator of gene expression in various tissues and a critical therapeutic target in hormone-receptor-positive breast cancer.[1][2] Compounds that modulate ER activity can have profound effects on the transcription of ER-dependent genes. Validating the efficacy and mechanism of new chemical entities that target this pathway is crucial for drug development. This guide outlines the experimental approaches and data presentation necessary for a thorough validation, using Tamoxifen and Fulvestrant as illustrative examples.
Mechanism of Action: Modulating ER-Dependent Transcription
The classical mechanism of estrogen action involves the binding of estradiol (B170435) to ER, leading to receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This complex then recruits co-activators to initiate gene transcription.[3][4] Compounds like Tamoxifen and Fulvestrant interfere with this process through distinct mechanisms.
Tamoxifen , as a SERM, acts as a competitive antagonist of estradiol at the ER. In breast tissue, it binds to the ER and induces a conformational change that is different from that induced by estradiol. This altered conformation allows the ER to bind to EREs, but it promotes the recruitment of co-repressors instead of co-activators, leading to the inhibition of ER-dependent gene transcription.[5][6]
Fulvestrant , a SERD, also competitively binds to the ER. However, its binding not only blocks the receptor's activity but also destabilizes it, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] This reduction in the total cellular levels of ER protein results in a more complete blockade of ER signaling compared to SERMs.
Comparative Performance: Effects on ER-Dependent Gene Transcription
The differential mechanisms of Tamoxifen and Fulvestrant result in distinct profiles of ER-dependent gene regulation. The following table summarizes hypothetical comparative data on the expression of well-known ER target genes in an ER-positive breast cancer cell line (e.g., MCF-7) following treatment with these compounds.
| Gene | Treatment | Fold Change vs. Vehicle Control (Estradiol-Stimulated) |
| pS2 (TFF1) | Tamoxifen (1 µM) | -2.5 |
| Fulvestrant (1 µM) | -4.0 | |
| GREB1 | Tamoxifen (1 µM) | -3.0 |
| Fulvestrant (1 µM) | -5.5 | |
| PGR | Tamoxifen (1 µM) | -2.0 |
| Fulvestrant (1 µM) | -3.5 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of ER modulators. Below are detailed protocols for key assays.
Luciferase Reporter Assay for ER Transcriptional Activity
This assay provides a quantitative measure of the ability of a compound to modulate ER-dependent gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Plate ER-positive cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 104 cells per well.
-
Allow cells to adhere overnight.
-
Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a medium containing the test compound (e.g., this compound, Tamoxifen, or Fulvestrant) at various concentrations. Include a vehicle control and a positive control (estradiol).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Quantitative Real-Time PCR (qPCR) for ER Target Gene Expression
qPCR is used to measure the changes in the mRNA levels of specific ER target genes in response to compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate ER-positive cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the test compound or controls for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for ER target genes (e.g., pS2, GREB1, PGR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Estrogen Receptor signaling and points of intervention.
Caption: Experimental workflow for validating ER modulators.
Caption: Comparison of Tamoxifen and Fulvestrant mechanisms.
References
- 1. m.youtube.com [m.youtube.com]
- 2. uniprot.org [uniprot.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogen receptor transcription and transactivation: Basic aspects of estrogen action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. owise.uk [owise.uk]
- 6. owise.us [owise.us]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. aacrjournals.org [aacrjournals.org]
Unveiling the Potential of Novel Estrogen Receptor Antagonists in Overcoming ESR1 Resistance
A Comparative Analysis of Estrogen Receptor-IN-1 and Next-Generation Selective Estrogen Receptor Degraders
For researchers and drug development professionals navigating the complexities of endocrine resistance in ER-positive breast cancer, the emergence of ESR1 mutations presents a significant therapeutic challenge. These mutations in the estrogen receptor alpha gene (ESR1) lead to ligand-independent receptor activity, rendering many conventional endocrine therapies ineffective. This guide provides a comparative overview of a novel inhibitor, this compound, and contrasts its known properties with those of clinically advanced oral Selective Estrogen Receptor Degraders (SERDs) designed to combat ESR1-mutant tumors.
Introduction to ESR1 Mutations and Endocrine Resistance
Approximately 70% of breast cancers are estrogen receptor-positive (ER+).[1] Endocrine therapies, which target the ER signaling pathway, are the cornerstone of treatment for these cancers. However, acquired resistance is common, and mutations in the ESR1 gene are a key mechanism driving this resistance.[1][2] These mutations, frequently located in the ligand-binding domain (LBD) of the ER, result in a constitutively active receptor that promotes tumor growth even in the absence of estrogen.[1][3][4] This renders aromatase inhibitors, which block estrogen synthesis, ineffective.[3][5] While existing therapies like the SERD fulvestrant (B1683766) can still show some activity, their efficacy can be limited, particularly against certain mutations like Y537S, and its intramuscular administration is a drawback.[2][4] This has spurred the development of novel, orally bioavailable SERDs.[1][2]
This compound: An Emerging Inhibitor
This compound has been identified as a potent inhibitor of the estrogen receptor. Limited available data from chemical suppliers characterize it as an inhibitor of both ERα and ERβ isoforms.
| Compound | Target | IC50 |
| This compound | ERα | 13 µM[6][7][8] |
| ERβ | 5 µM[6][7][8] |
Table 1: Inhibitory Concentration of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the estrogen receptor by 50%.
At present, detailed preclinical and clinical data on the efficacy of this compound against specific ESR1 mutations are not publicly available. Its mechanism of action beyond general inhibition has not been fully elucidated in scientific literature, precluding a detailed comparison of its ability to overcome resistance with more established compounds.
Next-Generation Oral SERDs: A Clinically Validated Alternative
In contrast to the limited information on this compound, a new generation of oral SERDs has been extensively studied and has demonstrated significant promise in treating ESR1-mutant breast cancer. These agents not only block ER signaling but also induce the degradation of the ER protein.
Comparative Efficacy of Oral SERDs
Several oral SERDs are in various stages of clinical development, with some already approved for clinical use. These compounds have shown efficacy in preclinical models and in patients with ESR1 mutations.
| Compound | Trade Name | Key Efficacy Data on ESR1 Mutants |
| Elacestrant | Orserdu™ | Approved for ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer. Showed improved progression-free survival vs. standard of care in patients with ESR1 mutations.[1] |
| Imlunestrant | - | Demonstrated potent degradation of both wild-type and Y537S mutant ER in preclinical models and has shown a strong signal of activity in metastatic HR+ breast cancer.[4] |
| Camizestrant | - | Currently in Phase III trials for advanced ER+ breast cancer. |
| Lasofoxifene | - | Showed preclinical antitumor activity in ESR1-mutant models and is being investigated in clinical trials for patients with ESR1 mutations.[9] |
Table 2: Efficacy of Selected Oral SERDs Against ESR1 Mutations. This table summarizes the clinical and preclinical findings for several prominent next-generation oral SERDs.
Signaling Pathways and Experimental Workflows
To understand how these novel therapies function, it is crucial to visualize the underlying biological pathways and the experimental methods used to evaluate them.
Estrogen Receptor Signaling and the Impact of ESR1 Mutations
The diagram below illustrates the normal estrogen receptor signaling pathway and how it is altered by ESR1 mutations, leading to constitutive activation.
References
- 1. preprints.org [preprints.org]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endocrinology/Hormones | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
